Product packaging for Di-rhodium tetraacetate(Cat. No.:)

Di-rhodium tetraacetate

Cat. No.: B8523686
M. Wt: 441.99 g/mol
InChI Key: VUPQHSHTKBZVML-UHFFFAOYSA-J
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Description

Historical Context and Pioneering Research in Dirhodium Catalysis

The field of rhodium catalysis traces its origins to the 1960s, with the groundbreaking discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, for the hydrogenation of alkenes. numberanalytics.comnumberanalytics.com This seminal work established the foundation for the broader development of rhodium-based catalysts in organic synthesis. numberanalytics.com While early studies in metal-catalyzed carbene chemistry often utilized copper, it was later demonstrated that dirhodium tetracarboxylates were significantly superior catalysts for transformations like the intermolecular C-H functionalization of alkanes with ethyl diazoacetate. nih.gov

Significance of Dirhodium(II) Compounds in Catalytic Synthetic Methodology

Dirhodium(II) compounds, and particularly dirhodium tetraacetate, have become indispensable tools in modern catalytic synthetic methodology due to their exceptional efficiency and versatility. nih.govacs.org These complexes, which feature a characteristic paddlewheel-like structure, are highly effective catalysts for a wide array of chemical transformations. nih.govsnnu.edu.cn Their success stems from a bimetallic structure comprising a Rh-Rh bond, four bridging ligands that modulate electrophilicity, and two axial sites for ligand coordination. acs.org

The primary significance of dirhodium(II) catalysts lies in their ability to mediate carbene and nitrene transfer reactions. snnu.edu.cnnih.gov They are particularly renowned for catalyzing:

Cyclopropanation: Dirhodium tetraacetate is an effective catalyst for both intra- and intermolecular cyclopropanation reactions through the decomposition of diazocarbonyl compounds. researchgate.net The development of chiral dirhodium prolinate catalysts has enabled highly enantioselective cyclopropanation reactions. nih.govnih.gov

C–H Insertion: The insertion of a carbene into a carbon-hydrogen bond is a powerful method for creating new organic compounds, and dirhodium tetraacetate is especially effective for this purpose. wikipedia.org These reactions can be performed with high levels of regio- and stereoselectivity, allowing for the functionalization of otherwise unreactive C-H bonds. nih.govresearchgate.net

X–H Insertion: Rhodium(II) carbenoids readily react with amines, alcohols, and thiols (where X = N, O, or S) to yield products of formal X-H bond insertion. chemeurope.comresearchgate.net This process typically proceeds through the formation of an ylide intermediate and is a valuable method for constructing C-N, C-O, and C-S bonds. researchgate.net

The development of chiral dirhodium carboxamidate and binaphthylphosphate ligands has further expanded their utility, enabling exceptional enantiocontrol in these key reactions. nih.govacs.org This has made dirhodium(II) catalysis a vital strategy for the efficient and stereoselective synthesis of complex molecules. nih.govemory.edu

Overview of Dirhodium Tetraacetate as a Prototypical Transition Metal Carboxylate Complex

Dirhodium tetraacetate, with the formula Rh₂(OAc)₄, is a quintessential example of a transition metal carboxylate complex. wikipedia.orgwikipedia.org These complexes feature carboxylate ligands (RCO₂⁻) coordinating to a metal center. wikipedia.org Dirhodium tetraacetate adopts a distinctive "paddlewheel" structure, which is shared by other dimeric carboxylates like copper(II) acetate (B1210297) and chromium(II) acetate. chemeurope.comwikipedia.org This structure consists of a pair of rhodium atoms, each with an octahedral geometry. chemeurope.com The two metal centers are linked by a Rh-Rh bond (approximately 2.39 Å) and bridged by four acetate ligands. chemeurope.comwikipedia.org The axial positions of the rhodium atoms are typically occupied by weakly coordinating ligands, such as water, which are readily exchangeable. wikipedia.org This structural arrangement, with its open axial sites and electron-deficient metal centers, is crucial to its catalytic activity. nih.govnih.gov

Properties of Dirhodium Tetraacetate
PropertyValue
Chemical FormulaC₈H₁₂O₈Rh₂ nih.gov
Molar Mass441.99 g/mol wikipedia.orgnih.gov
AppearanceEmerald green powder chemeurope.comwikipedia.org
Solubility in WaterSoluble chemeurope.comwikipedia.org
Solubility in Other SolventsSoluble in polar organic solvents chemeurope.comwikipedia.org
Melting PointDecomposes >100 °C chemeurope.comwikipedia.org
Crystal StructureMonoclinic chemeurope.comwikipedia.org
Coordination GeometryOctahedral chemeurope.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O8Rh2+2 B8523686 Di-rhodium tetraacetate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O8Rh2+2

Molecular Weight

441.99 g/mol

IUPAC Name

rhodium(3+);tetraacetate

InChI

InChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+3/p-4

InChI Key

VUPQHSHTKBZVML-UHFFFAOYSA-J

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3].[Rh+3]

physical_description

Green powder;  Insoluble in water;  [Alfa Aesar MSDS]

Origin of Product

United States

Synthetic Methodologies and Derivative Preparation of Dirhodium Tetraacetate

Established Synthetic Routes to Dirhodium(II) Tetraacetate

The synthesis of dirhodium(II) tetraacetate is well-established, with the most common method involving the reaction of a rhodium(III) precursor with acetic acid.

Preparation via Heating Hydrated Rhodium(III) Chloride in Acetic Acid

A widely employed and efficient method for synthesizing dirhodium(II) tetraacetate involves heating hydrated rhodium(III) chloride in a mixture of acetic acid and methanol. wikipedia.orgchemeurope.com This process facilitates the reduction of rhodium(III) to rhodium(II) and the formation of the characteristic paddlewheel structure with four bridging acetate (B1210297) ligands. The resulting product is an emerald green powder. chemeurope.com The initial product is often a bis(methanol) complex, which can be easily desolvated. wikipedia.org

Ligand Exchange Reactions for Dirhodium Tetraacetate Derivatives

A key feature of dirhodium(II) tetraacetate is its ability to undergo ligand exchange reactions, where the acetate groups are replaced by other ligands. chemeurope.comnih.gov This versatility allows for the synthesis of a diverse range of derivatives with tailored electronic and steric properties, which in turn influences their catalytic activity and selectivity. rsc.org These reactions are typically conducted in a refluxing solvent, such as chlorobenzene, to facilitate the removal of the displaced acetic acid and drive the equilibrium towards the desired product. nih.gov

Replacement of Acetate Groups with Other Carboxylates and Related Ligands

The acetate ligands on the dirhodium core can be readily exchanged for other carboxylates, carboxamidates, and related groups. chemeurope.comnih.gov This process is a cornerstone in the development of new catalysts, as the nature of the bridging ligand significantly impacts the catalyst's electrophilicity and can introduce asymmetry for stereoselective transformations. researchgate.net For instance, exchanging acetate for electron-withdrawing groups like trifluoroacetate (B77799) can enhance the Lewis acidity of the catalyst. wikipedia.orgrsc.org The exchange with chiral ligands, such as N-protected amino acids, has been instrumental in the development of asymmetric catalysts for reactions like C-H insertion. nih.gov

Synthesis of Labeled Dirhodium Tetraacetate for Binding Studies

For mechanistic and binding studies, isotopically labeled dirhodium tetraacetate is a valuable tool.

Tritium-labeled dirhodium tetraacetate ([³H]Rh₂(OAc)₄) can be synthesized for use in binding studies, such as equilibrium dialysis. akjournals.com This is achieved through a ligand exchange reaction where dirhodium tetraacetate is refluxed with sodium [³H]acetate in dry ethanol. akjournals.com The specific activity of the resulting labeled compound is dependent on the reaction time and the molar ratio of the reactants. akjournals.com This method allows for the preparation of a stable, high-specific-activity product that is suitable for investigating interactions with biomolecules. akjournals.com

Generation of Catalysts with Varied Steric Environments via Ligand Exchange

Ligand exchange is a powerful strategy for creating dirhodium catalysts with diverse steric environments, which is crucial for controlling site-selectivity in catalytic reactions. nih.govnih.gov By introducing bulky ligands, the catalyst can be designed to favor reactions at less sterically hindered positions on a substrate. nih.govemory.edu

A notable example is the synthesis of catalysts derived from triarylcyclopropane carboxylate ligands. nih.govnih.gov These sterically demanding ligands are introduced via a ligand exchange reaction with dirhodium tetraacetate. nih.gov The resulting catalysts can exhibit high site-selectivity, for instance, favoring the functionalization of primary C-H bonds over more electronically favored secondary or tertiary C-H bonds. emory.edu This approach allows for the creation of a "library" of catalysts with tunable steric properties, enabling catalyst-controlled C-H functionalization. nih.gov The self-assembly of four C₁-symmetric ligands around the dirhodium core can generate elaborate C₄-symmetric bowl-shaped catalysts capable of highly selective transformations. nih.gov

Below is a table summarizing examples of ligand exchange reactions on dirhodium tetraacetate to generate catalysts with varied steric and electronic properties.

Starting MaterialExchanging LigandResulting DerivativePurpose/Application
Dirhodium(II) tetraacetateOther carboxylates (e.g., trifluoroacetic acid)Dirhodium(II) tetracarboxylatesModify electronic properties, enhance Lewis acidity. wikipedia.orgrsc.org
Dirhodium(II) tetraacetateChiral N-protected amino acids (e.g., prolinates)Chiral dirhodium(II) tetracarboxylatesAsymmetric catalysis, enantioselective C-H insertion. nih.gov
Dirhodium(II) tetraacetateSodium [³H]acetate[³H]Dirhodium(II) tetraacetateBinding and mechanistic studies. akjournals.com
Dirhodium(II) tetraacetateTriarylcyclopropane carboxylatesSterically demanding dirhodium catalystsControl site-selectivity in C-H functionalization. nih.govnih.govemory.edu
Dirhodium(II) tetraacetatePhthalimido amino acidsChiral dirhodium catalystsAsymmetric C-H functionalization. nih.gov

Synthesis of Chiral Carboxamide Catalysts via Ligand Displacement

The inherent capacity of dirhodium(II) tetraacetate to undergo ligand exchange is a cornerstone of its utility in catalysis, enabling the replacement of acetate with other carboxylates or analogous carboxamidates. acs.org This exchange process is fundamental to the development of chiral dirhodium(II) catalysts for asymmetric synthesis. acs.orgscispace.com By strategically substituting the achiral acetate ligands with chiral carboxamidate ligands, it is possible to create a chiral environment around the dirhodium core, which can induce high levels of stereocontrol in various chemical transformations. acs.org

The synthesis of these chiral catalysts is often achieved by reacting dirhodium tetraacetate directly with the desired chiral ligand. nih.gov A common class of ligands used for this purpose are cyclic amides, such as those derived from amino acids. acs.org These ligands are designed to create a specific steric and electronic environment that influences the conformation of reaction intermediates, such as attached carbenes, thereby directing the stereochemical outcome of the reaction. acs.org The ester functionality within these chiral ligands, which can be configured as either S or R, is often crucial for achieving high enantiocontrol. acs.org

The general procedure involves a ligand exchange reaction where four equivalents of a chiral carboxylic acid or a related amide are reacted with dirhodium tetraacetate. nih.gov This self-assembly process generates elaborate, high-symmetry catalysts from C₁-symmetric ligands. nih.gov For example, the condensation of a phthalic anhydride (B1165640) derivative with an amino acid like tert-leucine generates a chiral carboxylic acid ligand, which is then subjected to a ligand exchange with dirhodium tetraacetate to form the final C₄-symmetric bowl-shaped catalyst. nih.gov The yields for such ligand exchange reactions can be quite high, often ranging from 82% to 96%. nih.gov

The structural rigidity of the resulting dirhodium carboxamidate complexes, combined with the specific steric bias imparted by the chiral ligands, leads to highly effective and selective catalysts for reactions such as intramolecular cyclopropanation and carbon-hydrogen insertion. acs.org

Summary of Chiral Ligands for Dirhodium Catalysts via Ligand Displacement
Ligand TypePrecursorKey FeatureCatalyst ApplicationReference
Chiral Carboxamidates (Cyclic Amides)Dirhodium(II) tetraacetateStructural rigidity, defined steric environmentAsymmetric cyclopropanation, C-H insertion acs.org
Triphenylcyclopropane Carboxylate (TPCP)Dirhodium(II) tetraacetateSterically crowded environmentSite-selective C-H functionalization nih.gov
Tetraarylphthalimido-carboxylateDirhodium(II) tetraacetateForms C₄-symmetric "bowl-shaped" catalystsSite-selective and enantioselective C-H functionalization nih.gov

Preparation of Heteroleptic Paddlewheel-Type Dirhodium Complexes

Heteroleptic dirhodium(II,II) paddlewheel complexes, which feature more than one type of bridging ligand, offer a powerful tool for fine-tuning catalytic properties. rsc.org Their synthesis is a key area of research, providing access to catalysts with tailored steric and electronic characteristics. rsc.orgnih.gov A primary method for their preparation is the partial carboxylate-exchange reaction of a homoleptic precursor, such as dirhodium tetraacetate, [Rh₂(O₂CCH₃)₄]. mdpi.com

One strategy involves reacting the homoleptic complex with a substoichiometric amount of a different carboxylic acid. For instance, decreasing the amount of naphthalenecarboxylic acid (n-HNC) in a reaction with [Rh₂(O₂CCH₃)₄(H₂O)₂] leads to the formation of corresponding heteroleptic complexes. semanticscholar.org A more controlled approach was used to synthesize a ferrocene-bearing heteroleptic complex, [Rh₂(fca)(piv)₃] (where fca is ferrocenecarboxylate and piv is pivalate), via the carboxylate-exchange reaction of [Rh₂(piv)₄] with ferrocenecarboxylic acid. mdpi.com Similarly, the heteroleptic complex [Rh₂(O₂CCH₃)₃(PABC)] (where PABC is para-aminobenzenecarboxylate) was synthesized, demonstrating the versatility of this method. mdpi.com

Another successful approach involves a carefully controlled reaction with a strong acid. A heteroleptic complex was synthesized in good yield on a significant scale by exposing the homoleptic dirhodium acetamidate complex, [Rh₂(acam)₄], to neat trifluoroacetic acid at 60 °C. nih.gov The key to isolating the desired heteroleptic product is precise control of the reaction time, typically around 20-25 minutes. nih.gov

These synthetic methods provide access to a diverse range of heteroleptic dirhodium paddlewheel complexes, which are valuable as carbene transfer catalysts and allow for systematic investigation into structure-activity relationships. rsc.orgmdpi.com

Examples of Heteroleptic Dirhodium Complex Synthesis
Target ComplexPrecursor ComplexReagent(s)MethodReference
[Rh₂(fca)(piv)₃][Rh₂(piv)₄]Ferrocenecarboxylic acid (fcaH)Carboxylate Exchange mdpi.com
[Rh₂(O₂CCH₃)₃(PABC)]Not specified, likely [Rh₂(O₂CCH₃)₄]para-Aminobenzenecarboxylic acid (PABC)Ligand Exchange mdpi.com
[Rh₂(acam)₃(O₂CCF₃)][Rh₂(acam)₄]Trifluoroacetic acidPartial Ligand Exchange nih.gov
Heteroleptic n-naphthoate complexes[Rh₂(O₂CCH₃)₄(H₂O)₂]n-Naphthalenecarboxylic acid (n-HNC)Substoichiometric Ligand Exchange semanticscholar.org

Synthesis of Dirhodium Tetracarboxylates from Precursors

While ligand exchange on pre-formed dirhodium tetraacetate is a common strategy for generating new catalysts, the synthesis of dirhodium tetracarboxylates from simpler rhodium precursors is also a crucial process. A prevalent precursor for these syntheses is rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O). doi.orgacs.org

A direct and mild synthesis protocol has been developed to produce rhodium(II) carboxylates from RhCl₃·xH₂O. acs.org This method utilizes key inorganic additives to prevent the over-reduction of rhodium to its metallic state (rhodium black), which can be a significant side reaction, especially with chelating carboxylate ligands. acs.org This improved process allows important rhodium(II) catalysts to be synthesized in a single operation and drastically reduces the excess of carboxylate ligand required. acs.org

An alternative straightforward methodology involves the ethanol-mediated reduction of RhCl₃·3H₂O in the presence of the desired carboxylate ligand. For example, the reaction with [K{O₂CCH₂(OCH₂CH₂)₂OCH₃}] produces the ethylene (B1197577) glycol-functionalized rhodium(II) carboxylate [Rh₂{O₂CCH₂(OCH₂CH₂)₂OCH₃}₄]n. doi.org

Dirhodium tetracarboxylates can also be synthesized from other dirhodium precursors. Solvothermal reactions between dirhodium tetraacetate dihydrate, [Rh₂(O₂CCH₃)₄(H₂O)₂], and various naphthalenecarboxylic acids at high temperatures are effective for producing new paddlewheel-type dirhodium tetra-µ-(n-naphthoate) complexes. semanticscholar.org Similarly, heating [Rh₂(OAc)₄] with dicarboxylic acids in a high-boiling solvent like N,N-dimethylaniline can produce cis-chelate dirhodium tetracarboxylate complexes. rsc.org These methods highlight the synthesis of new, functional dirhodium tetracarboxylates from both simple rhodium salts and existing dirhodium complexes.

Advanced Structural Characterization and Spectroscopic Analysis of Dirhodium Tetraacetate Systems

Coordination Geometry and Paddlewheel Structure

Dirhodium tetraacetate, [Rh₂(μ-O₂CCH₃)₄], is a hallmark example of a paddlewheel complex, characterized by a unique coordination geometry that facilitates its diverse catalytic and biological activities. nih.gov The core of the structure consists of two rhodium(II) ions held in close proximity by four bridging acetate (B1210297) ligands. This arrangement results in a D₄h symmetry for the unligated complex. Each rhodium atom is coordinated to four oxygen atoms from the acetate ligands in a square planar-like fashion, and a single bond exists between the two rhodium atoms. The molecule features two axial sites, one on each rhodium atom, which are available for coordination by donor ligands. nih.govchemrxiv.org This paddlewheel structure is a common motif for several dinuclear transition metal carboxylates. chemrxiv.org

Influence of Bridging Ligands on Rhodium-Rhodium Bond Distance and Torsion Angle

The electronic properties of the bridging ligands directly affect the Rh-Rh bond length. Electron-withdrawing groups on the carboxylate ligands, such as trifluoroacetate (B77799) (tfa), tend to decrease the electron density on the rhodium centers. rsc.orgnih.gov This can lead to a slight lengthening of the Rh-Rh bond as the metal-metal interaction is weakened. Conversely, electron-donating groups can increase electron density and potentially shorten the Rh-Rh bond. For instance, the substitution of acetate with more electron-donating amidate ligands can influence the electronic structure and, consequently, the Rh-Rh distance. researchgate.net

The steric bulk of the bridging ligands also has a profound effect on the geometry. Large, sterically demanding ligands can induce distortions in the paddlewheel structure, leading to changes in the Rh-Rh bond distance and the torsion angle (defined by the O-Rh-Rh-O dihedral angle of two trans-disposed bridging ligands). In an ideal D₄h symmetry, this torsion angle is 0°. However, bulky substituents on the bridging ligands can cause a twisting of the two Rh(O₄) units relative to each other, resulting in a non-zero torsion angle. researchgate.net For example, the use of bulky triphenylcyclopropane carboxylate ligands can lead to a distorted C₄ symmetric structure. nih.gov

Bridging Ligand TypeElectronic EffectSteric EffectImpact on Rh-Rh DistanceImpact on Torsion Angle
Acetate (in [Rh₂(OAc)₄]) ReferenceModerate~2.38 Å~0°
Trifluoroacetate Electron-withdrawingSimilar to acetateSlight increaseMinimal change
Amidates Electron-donatingCan vary significantlyCan decreaseCan increase with bulky groups
Triphenylcyclopropane carboxylate Electron-donatingHighCan varySignificant increase

Axial Ligand Coordination in Paddlewheel Complexes

The two axial positions of the dirhodium paddlewheel complex are readily accessible for coordination by a wide variety of Lewis basic ligands. chemrxiv.org This axial ligation is a critical aspect of the chemistry of dirhodium tetraacetate, as it directly influences the electronic structure, reactivity, and catalytic activity of the complex. nsf.govmorressier.com The coordination of axial ligands occurs without disruption of the paddlewheel framework. researchgate.net

The strength of the axial ligand coordination depends on the donor ability of the ligand. Strong σ-donors form more stable adducts and can significantly perturb the electronic properties of the dirhodium core. nsf.gov This interaction involves the donation of electron density from the ligand's highest occupied molecular orbital (HOMO) into the vacant σ* orbital of the Rh-Rh bond. This population of the antibonding orbital leads to a lengthening and weakening of the Rh-Rh bond. acs.org The extent of this bond lengthening is often correlated with the donor strength of the axial ligand. researchgate.netacs.org

For example, coordination of strong donors like phosphines or arsines results in a noticeable increase in the Rh-Rh bond distance compared to the unligated complex or adducts with weaker donors like water or acetonitrile. capes.gov.br The trans influence is also a significant factor, where the coordination of a strong donor at one axial site can weaken the bond to a ligand at the opposite axial site.

Axial LigandDonor TypeRh-Rh Bond Distance (Å)Reference
None (or weakly bound solvent) -~2.38 researchgate.net
Water Weak σ-donor~2.40 acs.org
Acetonitrile Weak σ-donor~2.41 chemrxiv.org
Pyridine (B92270) Moderate σ-donor~2.42 acs.org
Triphenylphosphine Strong σ-donor~2.45 acs.org
Triphenylarsine Strong σ-donor~2.47 capes.gov.br

Crystallographic Studies and Polymorphism

X-ray crystallography has been an indispensable tool for elucidating the precise three-dimensional structure of dirhodium tetraacetate and its derivatives, confirming the iconic paddlewheel geometry and providing detailed information on bond lengths and angles. rsc.orgsciforum.net

Impact of Solvents on Crystal Structure and Supramolecular Assemblies

Solvents can play a multifaceted role in the crystallization of dirhodium tetraacetate, influencing not only the crystal packing but also acting as axial ligands. The ability of solvent molecules to coordinate to the axial sites of the dirhodium unit is a key factor in the formation of different crystal structures and supramolecular assemblies. chemrxiv.org

The intermolecular interactions between the paddlewheel complexes and the solvent molecules, as well as between the complexes themselves (e.g., van der Waals forces, C-H···O interactions), govern the crystal packing. In some cases, the axial coordination of a solvent molecule to one dirhodium unit and another interaction with a neighboring unit can lead to the formation of one-dimensional chains or more complex three-dimensional networks. For example, a heteroleptic dirhodium complex with a para-aminobenzenecarboxylate ligand was shown to form a one-dimensional polymeric structure through axial coordination of an amino group from a neighboring molecule. mdpi.com

X-ray Crystallographic Analysis of Dirhodium Tetraacetate Adducts and Derivatives

X-ray crystallography has been extensively used to characterize a wide array of adducts and derivatives of dirhodium tetraacetate. These studies provide invaluable insights into the nature of the axial and equatorial ligand interactions and their effects on the paddlewheel core.

Derivatives with Modified Bridging Ligands: The substitution of the acetate ligands with other carboxylates or amidates leads to a diverse range of derivatives. Crystallographic analysis of these compounds has shown how changes in the bridging ligands can induce steric and electronic effects that alter the dirhodium core. For instance, chiral dirhodium catalysts derived from triphenylcyclopropane carboxylate ligands have been structurally characterized, revealing D₂ or C₂ symmetric structures in the solid state depending on the substituents. nih.gov Similarly, the crystal structure of a diruthenium paddlewheel complex with mixed naphthyridine-carboxylate and trifluoroacetate ligands demonstrates a cis-2:2 arrangement around the dinuclear core. researchgate.net

Spectroscopic Characterization Techniques

A variety of spectroscopic techniques are employed to characterize dirhodium tetraacetate and its derivatives, each providing unique information about the electronic structure, bonding, and molecular environment.

UV-Visible Spectroscopy: The electronic spectrum of dirhodium tetraacetate is characterized by a distinctive visible absorption band, typically around 550-600 nm. nsf.govacs.org This band is assigned to the π(Rh-Rh) → σ(Rh-Rh) electronic transition. nsf.gov The energy of this transition is sensitive to the presence and nature of axial ligands. Coordination of a Lewis base to the axial position raises the energy of the σ* orbital, causing a blue shift (to higher energy) in this absorption band. nsf.govacs.org The magnitude of this shift can be correlated with the σ-donor strength of the axial ligand. nsf.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of dirhodium tetraacetate and its derivatives by characterizing the organic ligands. More advanced NMR techniques, including ¹⁰³Rh NMR, can provide direct information about the rhodium centers. The chemical shift of ¹⁰³Rh is sensitive to the coordination environment, including the nature of both the bridging and axial ligands. researchgate.net

Infrared (IR) and Raman Spectroscopy: IR spectroscopy is useful for identifying the vibrational modes of the carboxylate ligands, particularly the asymmetric and symmetric COO⁻ stretching frequencies. Changes in these frequencies can indicate alterations in the coordination mode of the carboxylate groups. Raman spectroscopy has been instrumental in identifying the Rh-Rh stretching vibration, which typically appears in the range of 270-300 cm⁻¹. capes.gov.br The frequency of this mode is a direct probe of the strength of the metal-metal bond and is sensitive to the nature of the axial ligands. capes.gov.br

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for determining the molecular weight and confirming the composition of dirhodium tetraacetate complexes. It can also be used to study the formation of adducts in solution, for example, with DNA or proteins. rsc.orgsciforum.net

X-ray Absorption Spectroscopy (XAS): Techniques like Extended X-ray Absorption Fine Structure (EXAFS) can provide information about the local coordination environment of the rhodium atoms, including bond distances and coordination numbers, even in non-crystalline samples. nih.gov

NMR Spectroscopy (e.g., ¹H NMR, ¹³C CPMAS NMR, ¹⁹F NMR, in situ NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of dirhodium tetraacetate complexes in both solution and solid states.

¹H NMR spectroscopy is routinely used to confirm the presence of acetate ligands and to study the binding of axial ligands. For instance, in studies of amine adducts with dirhodium(II) tetraacetate in CDCl₃ solution, ¹H NMR, along with ¹³C and ¹⁵N NMR, has been used to demonstrate the sequential formation of 1:1 and 2:1 adducts. researchgate.net The complexation shift, which is the difference in chemical shift between the complexed and free ligand, provides information about the binding event. researchgate.net

¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR is particularly useful for analyzing solid samples. For dirhodium tetraacetate powder, broad peaks at δ = 191.7 and 193.3 ppm have been observed, suggesting the presence of two distinct acetate environments, potentially due to intermolecular axial coordination in the crystalline state. nih.gov In studies involving the reaction of dirhodium tetraacetate with cysteine and its derivatives, ¹³C CPMAS NMR has been employed to investigate whether the carboxyl group of the ligand binds to the rhodium ions. nih.gov A significant change in the chemical shift of the COO⁻ signal (ΔδC > 6 ppm) in the ¹³C CPMAS NMR spectrum of a Rh(III)-glutathione complex indicated carboxylate coordination to the rhodium ions. nih.gov

¹⁹F NMR is valuable when fluorinated ligands are incorporated into the dirhodium core. For example, in the study of cis-[Rh₂(OAc)₂(tfa)₂] (where tfa = trifluoroacetate), ¹⁹F NMR spectroscopy was used to investigate its stability and reactivity with proteins. rsc.org The chemical shifts in the ¹⁹F NMR spectra provided insights into the ligand exchange processes, revealing that the trifluoroacetate ligands can be labile and are lost upon interaction with proteins like RNase A. rsc.org

In situ NMR studies allow for the real-time monitoring of reactions involving dirhodium tetraacetate. This technique has been instrumental in studying the kinetics of ligand substitution reactions. However, some reactions, such as the substitution of trifluoroacetate bridging groups, can be too rapid to be monitored by NMR at room temperature. acs.org

Table 1: Representative ¹³C NMR Chemical Shifts for Dirhodium Tetraacetate and its Reaction Products

Compound/Complex Functional Group Chemical Shift (δ, ppm)
Dirhodium Tetraacetate (solid) COO⁻ 191.7, 193.3
Rh(III)-Glutathione Complex (solid) COO⁻ Shifted by > 6 ppm

UV-Vis Absorption Spectroscopy and Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within the dirhodium tetraacetate molecule, providing information about the d-orbital energy levels and the Rh-Rh bond. acs.orgacs.org The spectra of transition metal complexes are characterized by d-d transitions and charge transfer bands. uzh.chillinois.edu

The electronic spectrum of dirhodium tetraacetate dihydrate displays characteristic absorption bands in the visible region. acs.org These bands are sensitive to the coordination environment, particularly the nature of the axial ligands. chemrxiv.org The interaction with donor ligands can cause shifts in the absorption maxima, which can be used to study binding events. chemrxiv.org For example, the reaction of dirhodium tetraacetate with glutathione (B108866) in aqueous solution leads to a breakup of the Rh(II)-Rh(II) bond, which is evidenced by changes in the UV-Vis spectrum. nih.gov Similarly, when studying the interaction of a cis-disubstituted dirhodium tetraacetate derivative with RNase A, time-dependent UV-Vis spectra showed a blue-shift of an absorption peak, indicating a change in the coordination sphere of the dirhodium core. rsc.org

The main electronic transitions in dirhodium(II) carboxylates are generally assigned to promotions of electrons from the Rh-Rh bonding and non-bonding orbitals to the antibonding Rh-Rh σ* orbital. The color of dirhodium tetraacetate and its adducts is a direct consequence of these electronic transitions in the visible range. chemrxiv.org

Table 2: Key UV-Vis Absorption Bands for Dirhodium Tetraacetate Systems

System λmax (nm) Assignment/Observation Reference
[cis-Rh₂(OAc)₂(tfa)₂] in the presence of RNase A 449, 576 Peaks in the visible region, with the 449 nm peak showing a time-dependent blue-shift. rsc.org
Dirhodium tetraacetate with glutathione - Spectral changes indicate the breakup of the Rh-Rh bond. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large, non-volatile molecules, making it ideal for studying dirhodium tetraacetate and its adducts with biomolecules. rsc.org

ESI-MS has been instrumental in characterizing the products of reactions between dirhodium tetraacetate and various ligands. In the investigation of its reaction with glutathione, ESI-MS analysis of the purified product revealed the presence of binuclear Rh(III) species, specifically [RhIII₂(HA)₄]²⁻ and [RhIII₂(HA)₅]⁴⁻ ions. nih.gov When studying the interaction with cysteine and its derivatives, ESI-MS indicated the formation of dimeric or oligomeric complexes with bridging thiolate groups. nih.gov Furthermore, ESI-MS has been used to probe the binding of dirhodium tetraacetate to DNA, providing complementary information to crystallographic studies. rsc.orgresearchgate.net

The technique can also be used to identify reaction intermediates. For instance, in the synthesis of paddlewheel-type dirhodium tetraacetate, a tetranuclear intermediate complex was isolated and characterized. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ions and analyzing the resulting daughter ions. nih.gov

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of the absorbing atom. It is particularly useful for studying non-crystalline materials and for providing element-specific information.

In the context of dirhodium tetraacetate, Rh K-edge Extended X-ray Absorption Fine Structure (EXAFS) has been used to probe the coordination environment of the rhodium atoms in reaction products. For instance, in the reaction products of dirhodium tetraacetate with cysteine derivatives, EXAFS analysis revealed the presence of 3–4 Rh–S bonds and 2–3 Rh–(N/O) bonds around six-coordinated Rh(III) ions. nih.gov The analysis also provided mean bond distances of 2.33 ± 0.02 Å for Rh-S and 2.09 ± 0.02 Å for Rh-(N/O). nih.gov Furthermore, EXAFS data for the N-acetyl-l-cysteine product supported a Rh(III)···Rh(III) distance of 3.10 ± 0.02 Å, suggesting trithiolate bridges between the rhodium ions. nih.gov Similar Rh-S and Rh-O bond distances, as well as a Rh(III)···Rh(III) distance of 3.11 ± 0.02 Å, were found in the reaction product with glutathione. nih.gov

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. In the study of dirhodium tetraacetate, IR spectroscopy can be used to confirm the presence and coordination mode of the acetate ligands.

The IR spectra of dirhodium tetraacetate and its isotopically labeled analogues (e.g., with ¹⁸O) have been recorded to assign the key vibrational bands. srce.hr The positions of the carboxylate stretching frequencies (symmetric and asymmetric) are sensitive to the coordination mode of the acetate groups. Changes in these vibrational frequencies upon the formation of adducts or reaction products can provide insights into structural modifications.

Circular Dichroism Spectroscopy for Chiral Complexes

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules.

When dirhodium tetraacetate is modified with chiral ligands, the resulting complexes can be studied using CD spectroscopy. For example, chiral dirhodium(II) tetrakiscarboxylate complexes are used as chiral NMR auxiliaries, and their conformational behavior can be investigated. d-nb.info The ECD (Electronic Circular Dichroism) spectra of chiral rhodium complexes derived from L-phenylalanine have been shown to be temperature-dependent, indicating conformational mobility of the chiral ligands. nih.gov This technique, often combined with theoretical calculations, allows for the structural characterization of these chiral dirhodium complexes in solution. nih.gov CD spectroscopy has also been used to study the adducts formed between dirhodium compounds and proteins. rsc.org

Theoretical and Computational Investigations of Dirhodium Tetraacetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively utilized to model the electronic structure and reactivity of dirhodium tetraacetate and its derivatives. These calculations provide a quantum mechanical description of the molecule, allowing for the investigation of properties that are often difficult or impossible to probe experimentally.

DFT calculations have been instrumental in characterizing the nature of the rhodium-rhodium bond in dirhodium tetraacetate. The ground state electronic configuration of the Rh-Rh bond is determined to be σ²π⁴δ²δ²π⁴. researchgate.net Analysis of the electronic structure indicates the presence of a strong Rh(II)-Rh(II) single bond researchgate.net. The paddlewheel structure of dirhodium tetracarboxylate complexes, featuring a Rh–Rh single bond, has been the subject of both experimental and theoretical investigations for decades chemrxiv.org.

Broken symmetry DFT methods have been employed to study the electronic configurations and the nature of the chemical bonds in dirhodium tetraacetate complexes. These studies have helped to resolve ambiguities in the electronic ground states, indicating that different proposed electronic configurations can originate from the positioning of axial ligands rather than variations in the Rh-Rh bond length researchgate.net. Natural bond orbital (NBO) analysis further supports the presence of a σ-type single bond between the rhodium ions researchgate.netresearchgate.net. DFT calculations have also shown that the electronic structure and spectral characteristics of the dirhodium cage are only minorly influenced by the nature of the carboxylate substituent researchgate.netresearchgate.net.

The interaction with axial ligands, such as water or solvent molecules, has also been computationally explored. Coordination of axial ligands populates a vacant Rh–Rh σ* orbital, leading to observable changes in the complex's color chemrxiv.org. DFT studies have elucidated the electronic transitions responsible for the absorption bands in the visible spectrum, attributing them to d–d and metal-to-metal-ligand charge transfer (MMLCT) excitations researchgate.net.

Calculated Properties of the Rh-Rh Bond in Dirhodium Tetraacetate
PropertyDescriptionComputational MethodKey Finding
Bond OrderSingle BondDFT, NBO AnalysisA strong σ-type single bond exists between the two rhodium atoms researchgate.netresearchgate.net.
Electronic Configurationσ²π⁴δ²δ²πDFTThe ground state electronic configuration of the metal-metal bond researchgate.net.
Influence of Axial LigandsElectronic PerturbationDFTCoordination to axial sites populates the Rh-Rh σ* orbital chemrxiv.org.

DFT calculations have been pivotal in elucidating the mechanisms of reactions catalyzed by dirhodium tetraacetate, particularly C-H functionalization and amination reactions. For intermolecular C-H functionalization, computational studies have proposed a concerted, asynchronous process nih.gov. The reaction is thought to initiate with a hydride-like transfer event, followed by the insertion of the carbene into the C-H bond nih.gov.

In the context of C-H amination, DFT calculations have been used to investigate the mechanism and origins of site-selectivity. These studies suggest that a triplet stepwise pathway is more favorable than a singlet concerted pathway nih.gov. The active species is proposed to be a dirhodium-nitrene complex, and the rate- and site-selectivity-determining step is the hydrogen atom abstraction by this species nih.gov. The formation of the dirhodium carbene intermediate in C-H insertion reactions proceeds through the nucleophilic attack of a diazo compound on the dirhodium catalyst, followed by the extrusion of dinitrogen chemrxiv.org.

DFT has also been employed to explore competing reaction pathways. For instance, in ethylene (B1197577) oligomerization catalyzed by related rhodium complexes, DFT calculations have been used to investigate the energetic selectivity of dimerization, isomerization, and trimerization pathways researchgate.net.

A significant application of DFT in the study of dirhodium tetraacetate-catalyzed reactions is the prediction of stereochemical outcomes. Based on computational analyses of transition states, models have been developed that can predict both the relative and absolute configurations of the products of C-H functionalization reactions nih.gov. These models consider the approach of the substrate to the rhodium-bound carbene, taking into account the steric and electronic properties of the catalyst's ligands and the substrate nih.gov.

For example, in reactions catalyzed by chiral dirhodium tetracarboxylate catalysts, the stereoselectivity is governed by the specific orientation of the substrate as it approaches the carbene intermediate. Computational models can rationalize the observed enantioselectivity by identifying the lowest energy transition state among all possible stereochemical pathways. These predictive models are invaluable for the rational design of new chiral catalysts for asymmetric C-H functionalization emory.edu.

The redox properties of dirhodium tetraacetate are crucial for its catalytic activity in certain reactions. DFT provides a framework for the theoretical estimation of redox potentials. The ground-state redox potential can be computed as the free energy difference between the neutral and oxidized (or reduced) forms of the molecule in solution mdpi.com. This is often achieved using a thermodynamic cycle that combines gas-phase ionization potentials or electron affinities with solvation free energies calculated using a continuum solvent model 3ds.com.

While direct DFT calculations of the redox potentials of dirhodium tetraacetate are not extensively detailed in the provided context, the general methodology is well-established. For a generic molecule M, the oxidation potential can be calculated from the free energy of the M → M⁺ + e⁻ reaction in solution 3ds.com. The accuracy of these predictions is dependent on the choice of the DFT functional and basis set mdpi.comchemrxiv.org. Machine learning models trained on large datasets of computed and experimental redox potentials are also emerging as a powerful tool to complement DFT calculations chemrxiv.org.

Methodology for Theoretical Estimation of Redox Potentials
StepDescriptionComputational Details
1. Gas-Phase OptimizationOptimize the geometries of the neutral and ionized (cation or anion) species in the gas phase.DFT with an appropriate functional and basis set.
2. Gas-Phase Energy CalculationCalculate the electronic energies of the optimized species to determine the adiabatic ionization potential or electron affinity.Single-point energy calculations, often with a larger basis set for higher accuracy.
3. Solvation Free Energy CalculationCalculate the free energy of solvation for both the neutral and ionized species.Continuum solvent models (e.g., PCM, SMD) are commonly used.
4. Redox Potential CalculationCombine the gas-phase energy difference and the solvation free energies within a thermodynamic cycle to compute the redox potential relative to a reference electrode 3ds.com.The final potential is referenced to a standard electrode, such as the Normal Hydrogen Electrode (NHE).

Computational Modeling of Ligand Exchange and Coordination

Ligand exchange is a fundamental process in the synthesis of various dirhodium tetracarboxylate catalysts, often starting from dirhodium tetraacetate nih.govacs.org. Computational modeling, particularly with DFT, has been used to understand the mechanism of this process. The ligand exchange is proposed to proceed through a series of consecutive steps:

Coordination of the incoming ligand to an axial position of the dirhodium complex.

Protonation of a bridging acetate (B1210297) ligand.

Release of acetic acid, accompanied by the formation of a new bridge by the incoming ligand researchgate.net.

This sequence is repeated until all four acetate ligands are replaced. DFT calculations can model the energetics of each step, providing insights into the reaction kinetics and thermodynamics.

Computational studies have also investigated the coordination of various ligands to the axial positions of the dirhodium core. For instance, the coordination of solvent molecules has been shown to influence the reactivity and selectivity of C-H insertion reactions chemrxiv.org. In a protein environment, quantum-chemical calculations have been used to understand the unexpected coordination of an imidazole (B134444) ligand to an equatorial site of the dirhodium center, rather than the expected axial position nih.gov. These studies highlight the power of computational modeling in rationalizing complex coordination phenomena.

Theoretical Support for Reaction Pathways

Theoretical calculations provide crucial support for proposed reaction pathways in dirhodium tetraacetate catalysis. By computing the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the validation of experimentally proposed mechanisms and can often lead to the discovery of new, unanticipated reaction pathways.

For example, in C-H amination reactions, DFT calculations have not only supported the involvement of a dirhodium-nitrene intermediate but have also elucidated the subtle non-covalent interactions, such as π-π stacking, that can control the site-selectivity of the reaction nih.gov. The computational results can demonstrate how the synergistic combination of the dirhodium complex and the nitrogen source can override the intrinsic reactivity of C-H bonds to achieve selective functionalization at a desired position nih.gov.

Catalytic Applications in Organic Synthesis

Metal Carbene Chemistry

The foundation of dirhodium tetraacetate's utility in synthesis lies in its ability to mediate metal carbene chemistry. The catalytic cycle typically begins with the nucleophilic attack of a diazo compound on one of the axially vacant coordination sites of the dirhodium catalyst. rsc.orgcaltech.edu This is followed by the irreversible extrusion of dinitrogen gas (N₂), a thermodynamically favorable process that results in the formation of a highly reactive rhodium-associated carbene, often referred to as a carbenoid. rsc.orgwikipedia.org This intermediate, while electrophilic, possesses attenuated reactivity compared to a free carbene, allowing for highly selective subsequent reactions. caltech.edunih.gov The nature of the substituents on the original diazo compound—classified as "acceptor," "acceptor/acceptor," or "donor/acceptor"—plays a critical role in modulating the stability and reactivity of the carbenoid intermediate. princeton.edunih.gov

The generation of rhodium carbenoids from diazo compounds is the pivotal step in these catalytic cycles. Dirhodium tetraacetate and its derivatives are exceptionally effective at promoting this transformation under mild conditions. researchgate.net Once formed, the electrophilic rhodium carbenoid can interact with molecules containing lone pairs of electrons, such as amines, sulfides, ethers, and carbonyls. researchgate.net This interaction does not lead to insertion but rather to the formation of an ylide, a species with adjacent positive and negative formal charges. researchgate.net These ylides are valuable synthetic intermediates themselves, capable of undergoing a variety of synthetically useful transformations, including sigmatropic rearrangements and cycloadditions. researchgate.net For instance, α-diazo carbonyl compounds containing an imino group can be induced by rhodium(II) acetate (B1210297) to cyclize, forming a cyclic azomethine ylide, which can then be trapped by a dipolarophile in a 1,3-dipolar cycloaddition reaction. researchgate.net

One of the most prominent applications of dirhodium tetraacetate-catalyzed carbene chemistry is the synthesis of cyclopropanes. wikipedia.orgwikipedia.org In these reactions, the rhodium carbenoid undergoes a formal [2+1] cycloaddition with an olefin (alkene). The reaction is typically stereospecific, meaning the geometry of the starting olefin is retained in the cyclopropane (B1198618) product. wikipedia.org This transformation is highly valued for its efficiency and atom economy in constructing three-membered rings, which are important structural motifs in numerous bioactive molecules and versatile synthetic intermediates. rsc.org

Dirhodium tetraacetate is a robust catalyst for both intermolecular (between two separate molecules) and intramolecular (within the same molecule) cyclopropanation reactions. researchgate.net Intermolecular reactions involve the reaction of a diazo compound and an olefin in the presence of the catalyst. A broad scope of olefins, including electron-rich, neutral, and electron-poor variants, can be effectively cyclopropanated using this method. wikipedia.org

Intramolecular cyclopropanation, where the diazo group and the olefin are part of the same molecule, provides a powerful strategy for constructing bicyclic and polycyclic ring systems. rsc.org This approach has been successfully applied to synthesize complex structures, such as cyclopropane-fused γ-lactones from allylic cyanodiazoacetates. nih.gov

The catalytic prowess of dirhodium tetraacetate extends to reactions with alkynes. The rhodium carbene intermediate can add across the triple bond of an alkyne to generate highly strained but synthetically useful cyclopropenes. nih.gov This cyclopropenation reaction has been developed into a highly enantioselective process through the use of chiral dirhodium catalysts, providing access to chiral cyclopropenes which are valuable building blocks in organic synthesis. emory.eduorganic-chemistry.org For example, dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate), or Rh₂(S-DOSP)₄, has been shown to be an effective catalyst for highly enantioselective cyclopropenation reactions between terminal alkynes and vinyldiazoacetates. emory.edu

A significant advancement in rhodium-catalyzed cyclopropanation has been the development of enantioselective variants. This is achieved by replacing the achiral acetate ligands of Rh₂(OAc)₄ with chiral carboxylate or carboxamidate ligands through ligand exchange. nih.govnih.gov These chiral catalysts create a chiral environment around the reactive carbene center, directing the approach of the olefin to favor the formation of one enantiomer of the cyclopropane product over the other.

A wide variety of chiral dirhodium(II) catalysts have been developed and proven effective. For instance, catalysts derived from prolinates, such as Rh₂(S-DOSP)₄, and those based on phthalimido-amino acids, like Rh₂(S-PTAD)₄, have demonstrated exceptional levels of enantioinduction in the cyclopropanation of styrene (B11656) with aryldiazoacetates. nih.gov The optimal catalyst often depends on the specific substrates being used. nih.gov More recently, bulky triarylcyclopropanecarboxylate (TPCP) catalysts have been shown to maintain high enantioselectivity even at very low catalyst loadings (down to 0.001 mol %). nsf.gov

Table 1: Comparison of Chiral Dirhodium(II) Catalysts in the Cyclopropanation of Styrene with Methyl Aryldiazoacetates nih.gov
CatalystAryldiazoacetate SubstituentEnantiomeric Excess (% ee)
Rh₂(R-DOSP)₄Unsubstituted (H)87
Rh₂(R-DOSP)₄4-Methyl (4-Me)90
Rh₂(R-DOSP)₄4-Methoxy (4-OMe)89
Rh₂(R-DOSP)₄2-Chloro (2-Cl)92
Rh₂(S-PTAD)₄Unsubstituted (H)57
Rh₂(S-PTAD)₄4-Methoxy (4-OMe)96
Rh₂(S-PTAD)₄2-Chloro (2-Cl)97
Rh₂(R-BNP)₄3-Methoxy (3-OMe)97

Beyond cycloaddition chemistry, rhodium carbenoids are capable of the direct functionalization of carbon-hydrogen (C-H) bonds through insertion reactions. nih.gov This process, wherein the carbene unit inserts into a C-H bond to form a new C-C bond, represents one of the most powerful and atom-economical strategies in modern organic synthesis. researchgate.netchemeurope.com Dirhodium tetraacetate and its derivatives are premier catalysts for mediating these transformations, which can be performed both inter- and intramolecularly. nih.govresearchgate.net

The selectivity of C-H insertion is governed by a combination of electronic and steric factors. rsc.org Generally, there is a preference for insertion into more electron-rich C-H bonds and a regiochemical preference for tertiary (3°) over secondary (2°) over primary (1°) C-H bonds. rsc.org Intramolecular C-H insertion is particularly powerful, with a strong kinetic preference for the formation of five-membered rings (a 1,5-insertion). rsc.org The development of chiral dirhodium catalysts has enabled highly enantioselective C-H insertion reactions, providing asymmetric access to a wide range of valuable organic molecules. nih.govresearchgate.net The use of sterically demanding chiral catalysts can override the inherent substrate biases, leading to catalyst-controlled site-selectivity and stereoselectivity. nih.govacs.org

C-H Insertion Reactions

Regioselective Intramolecular and Regiospecific Intermolecular C-H Insertion into Aliphatic and Aromatic C-H Bonds

Dirhodium(II)-catalyzed C-H insertion represents a powerful methodology for the synthesis of a diverse range of organic compounds. researchgate.net This strategy offers a departure from traditional organic synthesis, which relies on functional groups as the primary control elements for molecular assembly. nih.gov Instead, C-H functionalization allows for the direct modification of C-H bonds, which are ubiquitous in organic molecules. researchgate.net

Intramolecular C-H insertion reactions mediated by dirhodium tetraacetate are particularly effective for constructing cyclic systems, such as cyclopentanes. nih.govacs.org The regioselectivity of these intramolecular reactions is often influenced by both steric and electronic factors within the substrate molecule. nih.govacs.org This allows for a degree of predictability in where the C-H insertion will occur, favoring the formation of five-membered rings.

In the realm of intermolecular reactions, dirhodium tetraacetate and its derivatives have proven to be superior catalysts compared to copper for the C-H functionalization of alkanes with diazoacetates. nih.gov These reactions, however, can sometimes lead to a mixture of products when substrates contain different types of C-H bonds (e.g., primary, secondary, tertiary). nih.gov The inherent reactivity trend for C-H insertion generally follows the order of tertiary > secondary > primary, driven by electronic factors that stabilize the transition state. nih.govsnnu.edu.cn

Dirhodium tetraacetate is effective in promoting carbene insertion into both aliphatic and aromatic C-H bonds. researchgate.netnih.govnih.gov The development of these catalytic systems has evolved to a stage where catalyst-controlled intermolecular functionalization of unreactive primary, secondary, or tertiary C-H bonds can be achieved by selecting the appropriate dirhodium catalyst. nih.gov

Below is a table summarizing examples of regioselective C-H insertion reactions.

Substrate TypeReaction TypeCatalystKey Outcome
DiazoacetatesIntramolecularDirhodium tetraacetateCyclopentane construction acs.org
Alkanes (e.g., pentane)IntermolecularDirhodium tetraacetateFunctionalization of C-H bonds, though mixtures can result nih.gov
Substrates with activated C-H bondsIntermolecularChiral Dirhodium CatalystsHigh site-selectivity at benzylic, allylic, and α-to-heteroatom positions nih.gov
n-AlkanesIntermolecularSterically demanding dirhodium catalystsSite-selective functionalization at specific unactivated secondary C-H bonds snnu.edu.cnwisc.edu
Site-Selective and Stereoselective C-H Functionalization

A significant challenge in C-H functionalization is controlling where the reaction occurs on a complex molecule with many similar C-H bonds. wisc.edunih.gov Dirhodium catalysts have been instrumental in addressing this challenge, enabling high levels of site-selectivity and stereoselectivity without the need for directing groups within the substrate. nih.govsnnu.edu.cn

The selectivity of these reactions is governed by a delicate balance of steric and electronic effects. snnu.edu.cn Electronically, C-H bonds that can stabilize a partial positive charge in the transition state are favored. This leads to a general order of reactivity: tertiary C–H bonds are preferred over secondary, which are preferred over primary. snnu.edu.cn Benzylic, allylic, and C-H bonds adjacent to nitrogen or oxygen atoms are also electronically activated and favored for functionalization. nih.gov

However, the sterically demanding nature of the rhodium carbene intermediate can counteract these electronic preferences. snnu.edu.cn By modifying the ligands on the dirhodium catalyst, it is possible to tune its steric profile and, consequently, control the site of C-H insertion. nih.govwisc.edu For instance, the established catalyst Rh₂(S-DOSP)₄ typically favors functionalization at secondary and tertiary C-H bonds. snnu.edu.cn In contrast, more sterically encumbered catalysts can shift the selectivity towards more accessible primary or secondary C-H bonds. snnu.edu.cnwisc.edu

These catalyst systems can achieve not only high site-selectivity but also impressive diastereoselectivity and enantioselectivity, making them powerful tools for asymmetric synthesis. snnu.edu.cnnih.gov The ability to functionalize unactivated C-H bonds in n-alkanes and terminally substituted n-alkyl compounds with high yield and selectivity demonstrates the power of this catalyst-controlled approach. snnu.edu.cn

The table below illustrates the impact of catalyst choice on selectivity.

CatalystSubstratePreferred Site of FunctionalizationSelectivity Control
Rh₂(S-DOSP)₄n-Alkyl compoundsSecondary and tertiary C–H bondsElectronic preference dominates snnu.edu.cn
Rh₂(R-p-PhTPCP)₄n-Alkyl compoundsPrimary C–H bondsSteric hindrance directs reaction to the most accessible site snnu.edu.cn
Rh₂[R-3,5-di(p-tBuC₆H₄)TPCP]₄n-AlkanesMost accessible secondary C–H bond (C2 position)Catalyst sterics override electronic preference for internal C-H bonds wisc.edu
Rh₂(S-TCPTAD)₄Substrates with tertiary C-H bondsMost accessible tertiary C–H bondsFine-tuning of catalyst sterics for selective tertiary C-H functionalization wisc.edu
Catalyst-Controlled C-H Functionalization

The ability to dictate the site of C-H functionalization by simply choosing the appropriate catalyst represents a paradigm shift in organic synthesis. nih.govacs.org This approach, known as catalyst-controlled C-H functionalization, aims to overcome the inherent reactivity preferences of a substrate. nih.govwisc.edu Dirhodium tetracarboxylate catalysts have been at the forefront of this development, particularly in reactions involving donor/acceptor carbene intermediates. nih.govnih.gov

The design of dirhodium catalysts with varying steric and electronic properties is key to achieving this control. By systematically modifying the carboxylate ligands surrounding the dirhodium core, researchers have created a library of catalysts, each with a unique reactivity profile. nih.govwisc.edu For example, highly sterically demanding catalysts can direct C-H insertion to the most sterically accessible positions, such as the primary C-H bonds of a terminal methyl group, even when more electronically favored secondary or tertiary C-H bonds are present. snnu.edu.cn

Conversely, less sterically encumbered catalysts can be designed to target the most accessible tertiary C-H bonds. wisc.edu This precise level of control has been demonstrated in the late-stage functionalization of complex molecules, including natural products like steroids and vitamin E derivatives. wisc.edunih.gov The ability to modify such complex structures at specific C-H bonds highlights the synthetic utility of this methodology.

The development of C₄-symmetric, bowl-shaped dirhodium catalysts is a prime example of rational catalyst design. nih.gov The shape of these catalysts is thought to control site-selectivity by how well a substrate can fit into the catalyst's cavity to react with the rhodium-bound carbene. nih.gov This "lock-and-key" type of interaction allows for exceptional levels of site-selectivity, diastereoselectivity, and enantioselectivity. nih.gov

Mechanistic Insights into C-H Functionalization

Computational studies have provided significant insight into the mechanism of dirhodium-catalyzed C-H functionalization. The C-H insertion step is generally proposed to be a concerted, asynchronous process. nih.gov The reaction begins with what resembles a hydride transfer from the substrate to the carbene, followed by the insertion of the carbene into the C-H bond to form the new C-C bond. nih.gov

The selectivity observed in these reactions is influenced by multiple factors throughout the catalytic cycle. The process begins with the reaction of the dirhodium catalyst with a diazo compound, leading to the extrusion of nitrogen gas and the formation of a transient rhodium carbene intermediate. acs.orgchemrxiv.org The energy barrier for this nitrogen extrusion is a critical step. acs.org

These computational models have become predictive for both the relative and absolute configurations of the C-H functionalization products. nih.gov The understanding of these mechanistic details is crucial for the rational design of new, more selective catalysts for C-H functionalization. acs.org

X-H Insertion Reactions (X = N, O, S)

Dirhodium tetraacetate and its derivatives are highly effective catalysts for the formal insertion of carbenes into X-H bonds, where X can be nitrogen, oxygen, or sulfur. researchgate.netrsc.org These reactions proceed through the formation of an ylide intermediate, which then undergoes rearrangement to yield the final insertion product. researchgate.net This methodology provides a direct route to form C-N, C-O, and C-S bonds.

OH and NH Insertions

Dirhodium tetraacetate is an excellent catalyst for the insertion of carbenes derived from diazo compounds into the O-H bonds of alcohols and the N-H bonds of amines. rsc.org Teyssié first reported the high efficiency of dirhodium(II) acetate for O-H insertion reactions in 1973, a discovery that spurred decades of research into these transformations. rsc.org Subsequently, rhodium carboxylates were also found to be efficient for N-H and S-H insertions. rsc.org

N-H insertion reactions catalyzed by dirhodium complexes provide a powerful method for the synthesis of α-amino acid derivatives and dipeptides. semanticscholar.orgresearcher.life Diazoesters react with a wide range of amines in the presence of a dirhodium catalyst to produce the corresponding N-H insertion products in high yields. semanticscholar.orgresearcher.life

While these reactions are often high-yielding, achieving high levels of enantioselectivity in intermolecular N-H and O-H insertions using chiral dirhodium catalysts has proven to be challenging. rsc.orgsemanticscholar.org For instance, the reaction of methyl 2-diazophenylacetate with benzyl (B1604629) carbamate (B1207046) in the presence of various chiral dirhodium(II) catalysts gives the N-H insertion product in good yield, but with negligible enantioselectivity. semanticscholar.org DFT calculations have suggested that the poor enantioselectivity in rhodium(II)-catalyzed O-H insertion is due to the nature of the reaction pathway. rsc.org

Ylide Formation and Subsequent Transformations

The reaction of rhodium(II) carbenoids with Lewis bases containing heteroatoms with lone pairs of electrons (such as oxygen, sulfur, and nitrogen) leads to the formation of ylide intermediates. researchgate.net These ylides are valuable synthetic intermediates that can undergo a variety of synthetically useful transformations. researchgate.net

In the context of X-H insertion, the reaction is believed to proceed via the formation of an oxonium, sulfonium, or ammonium (B1175870) ylide, followed by a rapid proton transfer (a nih.govsnnu.edu.cn-sigmatropic rearrangement) to give the formal insertion product. researchgate.net

Beyond simple X-H insertion, these ylide intermediates can be trapped in other ways. For example, carbonyl ylides, formed from the reaction of rhodium carbenoids with aldehydes, can undergo [3+2] cycloaddition reactions with dipolarophiles. nih.gov The reaction of ethyl diazoacetate with aryl aldehydes in the presence of a dirhodium catalyst can form 1,3-dioxolanes via a carbonyl ylide intermediate. nih.gov The diastereoselectivity of this cycloaddition can be dependent on the catalyst, suggesting that a metal-stabilized ylide is involved in the product-forming step. nih.gov

This reactivity highlights the versatility of dirhodium tetraacetate in generating reactive intermediates that can be harnessed for a broad range of chemical transformations beyond simple insertion reactions.

Cycloaddition Reactions

Dirhodium tetraacetate catalyzes various cycloaddition reactions, which are powerful methods for the formation of cyclic compounds. These reactions proceed through the generation of rhodium carbenoid intermediates from diazo compounds, which then react with suitable partners.

Dirhodium tetraacetate and its derivatives have been shown to catalyze reactions where a rhodium carbenoid intermediate undergoes formal cycloaddition with an aromatic ring. This can occur through a sequence of cyclopropanation followed by rearrangement or through direct C-H insertion into the aromatic system. For instance, the reaction of diazoacetoacetates derived from 4-phenyl enones, when catalyzed by dirhodium carboxylates, yields products of aromatic substitution. utsa.edu While dirhodium tetraacetate itself can facilitate this transformation, more electrophilic catalysts like dirhodium triphenylacetate or dirhodium perfluorobutyrate often provide better yields. utsa.edu

One notable example involves the intramolecular cyclization of an initially formed carbenoid onto an alkyne, which then undergoes C-H insertion into a neighboring aromatic ring to produce a high yield of 8-phenyl-1,8-dihydro-2-oxacyclopenta[a]indenone. researchgate.net

Table 1: Examples of Dirhodium(II)-Catalyzed Aromatic Cycloaddition Reactions

Diazo CompoundCatalystProductYield (%)
Diazoacetoacetate from 4-phenyl-3-buten-2-oneRh₂(OAc)₄Aromatic substitution product30
Diazoacetoacetate from 4-phenyl-3-buten-2-oneRh₂(TPA)₄Aromatic substitution product62
Diazo phenylacetic acid 3-phenylprop-2-ynyl esterRh₂(OAc)₄8-phenyl-1,8-dihydro-2-oxacyclopenta[a]indenoneHigh

Data sourced from multiple studies to illustrate catalyst effects. utsa.eduresearchgate.net

Dirhodium tetraacetate is an effective catalyst for two-component cycloaddition reactions, particularly [3+2] cycloadditions. researchgate.net In these reactions, a rhodium carbenoid, generated from a diazo compound, reacts with a dipolarophile such as an alkene or an isoxazole (B147169) to form a five-membered ring. nih.govacs.org For example, the reaction of an enoldiazo compound with an α-diazocarboximide in the presence of 1 mol% of dirhodium tetraacetate resulted in a 73% combined yield of two regioisomeric cyclopenta researchgate.netnih.govpyrrolo[2,1-b]oxazoles. nih.gov

Another example is the novel rhodium(II)-catalyzed formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles, which provides an efficient route to polysubstituted 3-aminopyrroles. acs.org While Rh₂(OAc)₄ can catalyze this reaction, other dirhodium catalysts such as Rh₂(esp)₂ have shown superior reactivity, affording yields as high as 84%. acs.org

Table 2: Dirhodium Tetraacetate-Catalyzed Two-Component Cycloaddition Reactions

Diazo CompoundDipolarophileProduct TypeYield (%)
Enoldiazoacetateα-diazocarboximideCyclopenta researchgate.netnih.govpyrrolo[2,1-b]oxazole73 (combined)
1-Tosyl-1H-1,2,3-triazole5-Phenyl-3-propylisoxazole3-Amino-4-acylpyrrole47

Yields are for reactions catalyzed by or initiated with dirhodium(II) catalysts. nih.govacs.org

Dirhodium tetraacetate is widely used to generate carbonyl ylides from α-diazocarbonyl compounds. researchgate.net These ylides are 1,3-dipoles that can be trapped in situ by a third component (a dipolarophile) to afford five-membered oxygen-containing heterocycles. researchgate.netwikipedia.org This process constitutes a three-component 1,3-dipolar cycloaddition. researchgate.net

The reaction mechanism involves the catalytic decomposition of the diazo compound by dirhodium tetraacetate to form a rhodium carbenoid. This intermediate then reacts with a carbonyl group (often intramolecularly) to generate a carbonyl ylide. wikipedia.org This reactive ylide is then trapped by a dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield the final cycloadduct. researchgate.net For instance, the rhodium(II)-catalyzed reaction of 3-(4-diazo-3-oxobutyl)-5-phenyl-Δ²-isoxazoline with DMAD produced a good yield of the diastereomeric cycloadducts. researchgate.net

Table 3: Examples of Dirhodium Tetraacetate-Catalyzed Three-Component 1,3-Dipolar Cycloadditions

Diazo Compound SourceCarbonyl SourceDipolarophileProductYield
3-(4-Diazo-3-oxobutyl)-5-phenyl-Δ²-isoxazolineIntramolecular keto groupDMADDiastereomeric cycloadductsGood
Diazoketone 1Intramolecular keto group3-Methyl-1,2-diphenylcyclopropeneCycloadduct 484%

Illustrative examples of carbonyl ylide trapping reactions. researchgate.netnsc.ru

Dirhodium(II) complexes, particularly chiral dirhodium(II) carboxamidates which can be derived from dirhodium tetraacetate, are highly efficient Lewis acid catalysts for asymmetric hetero-Diels-Alder reactions. nih.govillinois.edu These reactions typically involve the [4+2] cycloaddition of an activated diene with an aldehyde to form dihydropyran derivatives. illinois.edu

While dirhodium tetraacetate itself can act as a Lewis acid, the use of chiral carboxamidate ligands significantly enhances enantioselectivity. nih.gov These catalysts activate the aldehyde dienophile towards addition to the diene. Catalyst loadings can be remarkably low, sometimes as little as 0.01 mol%, with reactions affording high yields and excellent enantioselectivities (up to 97% ee). nih.gov The reaction rate is influenced by the electronic nature of the aldehyde, with electron-withdrawing groups on aromatic aldehydes accelerating the reaction. nih.gov

Table 4: Asymmetric Hetero-Diels-Alder Reactions Catalyzed by Chiral Dirhodium(II) Carboxamidates

AldehydeDieneCatalyst Loading (mol %)Yield (%)Enantiomeric Excess (ee, %)
BenzaldehydeDanishefsky's Diene0.18696
p-NitrobenzaldehydeDanishefsky's Diene0.019198
p-MethoxybenzaldehydeDanishefsky's Diene0.18298
AcroleinDanishefsky's Diene1.07586

Data represents reactions catalyzed by chiral dirhodium(II) carboxamidates. nih.gov

Oxidation Reactions

Dirhodium tetraacetate and related dirhodium(II) complexes serve as effective catalysts for various oxidation reactions, often utilizing peroxides as the terminal oxidant.

Dirhodium(II) catalysts, in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP), are proficient at oxidizing allylic and benzylic C-H bonds to the corresponding carbonyl compounds. researchgate.net While dirhodium tetraacetate is competent, dirhodium(II) caprolactamate [Rh₂(cap)₄] has been identified as a particularly exceptional catalyst for these transformations, demonstrating high efficiency and selectivity. orgsyn.orgnih.gov

The oxidation of allylic and benzylic alcohols to aldehydes and ketones proceeds under mild conditions, typically at ambient temperature in a solvent like dichloromethane, using stoichiometric amounts of TBHP and a catalytic amount (e.g., 1 mol%) of the dirhodium catalyst. researchgate.net The reaction is generally selective, and a variety of substrates can be converted to their corresponding carbonyl compounds. nih.gov For benzylic oxidations, the addition of a base such as sodium bicarbonate can be optimal for substrate conversion. nih.gov

Table 5: Dirhodium(II)-Catalyzed Oxidation of Allylic and Benzylic Alcohols with TBHP

SubstrateCatalystProductYield (%)
CyclohexeneRh₂(cap)₄2-Cyclohexen-1-one85-95
1,2,3,4-TetrahydronaphthaleneRh₂(cap)₄α-Tetralone60
Dehydroandrosterone (Δ⁵-steroid)Rh₂(cap)₄7-Keto-Δ⁵-steroid87
Phomactin PRh₂(cap)₄Phomactin K52

Data represents oxidations catalyzed by dirhodium(II) caprolactamate with TBHP. nih.govorgsyn.orgnih.gov

Oxidative Cyclization Reactions

Dirhodium(II) tetraacetate has demonstrated utility as a catalyst in oxidative cyclization reactions, particularly in the formation of heterocyclic structures. These reactions often involve the formation of a rhodium nitrenoid intermediate, which then undergoes an intramolecular C-H insertion.

A notable application in this area is the dirhodium(II)-catalyzed oxidative cyclization of sulfamate (B1201201) and carbamate esters. researchgate.net This methodology provides an efficient route to cyclic sulfamidates and oxazolidinones, which are valuable building blocks in organic synthesis. The reaction proceeds via the generation of a rhodium nitrenoid from a sulfamate or carbamate precursor in the presence of an oxidant. This reactive intermediate then inserts into a C-H bond within the same molecule to afford the cyclized product.

Further research has explored the dirhodium tetraacetate-catalyzed iminoiodane-mediated reaction of 5-vinyluracil (B15639) derivatives with various aryl and alkyl sulfamates. nih.gov This process leads to a 1,2-oxyamidation of the vinyl group. The proposed mechanism involves the initial formation of a transient N-sulfonylaziridine intermediate, which is then opened regioselectively by an acetate anion, resulting in highly functionalized uracil (B121893) derivatives. nih.gov The addition of an alcohol to the reaction can trap the intermediate to form the corresponding 1-alkoxy products. nih.gov

Isomerization and Redox Reactions

Dirhodium(II) tetraacetate and its derivatives are effective catalysts for isomerization and intramolecular redox reactions, offering pathways to structurally diverse molecules from readily available starting materials.

Isomerization of Alkynyl Ethers

Dirhodium(II) catalysts can promote the isomerization of alkynyl ethers. For instance, when arylmethyl 4-(sulfonyl)-3-butynyl ether is treated with a catalytic amount of a dirhodium catalyst, such as dirhodium(II) tetra(trifluoroacetate) (Rh₂(tfa)₄), it undergoes a cyclization to produce 2-aryl-3-(sulfonyl)-5,6-dihydro-2H-pyran in good yield. This ring closure is highly regioselective, with no formation of the isomeric five-membered ring product. The reaction is believed to proceed through the cleavage of the C-H bond alpha to the ether oxygen, followed by an intramolecular hydrogen transfer to the sulfonylacetylene moiety.

Intramolecular Redox Reactions

In a related transformation, dirhodium(II) catalysts can also effect intramolecular redox reactions of alkynyl ethers that lack a benzylic substituent. For example, the reaction of 2-(5-sulfonyl-4-pentynyl)tetrahydrofuran with the same rhodium catalyst results in the formation of 9-sulfonyl-1-hydroxy-8-nonen-4-one. This outcome is proposed to involve a similar initial C-H bond cleavage alpha to the ether, followed by an intramolecular hydrogen transfer. These reactions showcase the versatility of dirhodium catalysts in promoting complex transformations through controlled hydrogen transfer processes.

Hydroamination and Hydrosilylation Reactions

Dirhodium(II) tetraacetate is a versatile catalyst for both hydroamination and hydrosilylation reactions, facilitating the addition of N-H and Si-H bonds across unsaturated carbon-carbon bonds. nih.gov

In the realm of hydroamination, rhodium catalysts, including dirhodium complexes, have been shown to catalyze the addition of amines to alkynes. These reactions can proceed with high regio- and enantioselectivity, providing access to valuable allylic amines. The catalytic cycle is thought to involve the formation of a rhodium-hydride species which then participates in the hydroamination process.

Dirhodium(II) tetraacetate, often in conjunction with a phosphine (B1218219) ligand like XantPhos, has been found to be an effective catalyst for the regio- and stereoselective hydrosilylation of alkynes. ku.edu This method allows for the synthesis of β-(Z)-vinylsilanes from various terminal alkynes and tertiary silanes. The reaction exhibits broad functional group tolerance. The catalytic system is believed to proceed through the formation of a rhodium-hydride intermediate, which then undergoes migratory insertion of the alkyne followed by reductive elimination to yield the vinylsilane product.

The table below summarizes representative examples of dirhodium-catalyzed hydrosilylation of terminal alkynes.

Alkyne SubstrateSilaneProductYield (%)Reference
PhenylacetyleneTriethoxysilane(Z)-β-(Triethoxysilyl)styrene95 ku.edu
1-OctyneTriethoxysilane(Z)-1-(Triethoxysilyl)-1-octene92 ku.edu
4-EthynyltolueneTriethoxysilane(Z)-1-(p-Tolyl)-2-(triethoxysilyl)ethene96 ku.edu
4-ChlorophenylacetyleneTriethoxysilane(Z)-1-Chloro-4-(2-(triethoxysilyl)vinyl)benzene93 ku.edu

Aldol (B89426) Reactions and [2+2]-Cycloaddition

While not a classical Lewis acid catalyst for the aldol reaction, dirhodium(II) tetraacetate has been employed in transformations that serve as synthetic equivalents to this important carbon-carbon bond-forming reaction. Specifically, the C-H functionalization of certain substrates using rhodium carbenes generated from diazo compounds can produce products that are retrosynthetically equivalent to aldol adducts. nih.gov For example, the reaction of a silyl (B83357) enol ether with a vinyldiazoacetate catalyzed by a chiral dirhodium catalyst can be considered a surrogate for the vinylogous Mukaiyama aldol reaction. organic-chemistry.org This process can generate products with high diastereoselectivity and enantioselectivity. organic-chemistry.org

Regarding [2+2]-cycloaddition reactions, while rhodium complexes, in general, are known to catalyze such transformations, specific examples detailing the use of dirhodium(II) tetraacetate are not extensively reported in the literature. Rhodium(I) complexes, for instance, have been shown to catalyze the intermolecular [2+2] cycloaddition of terminal alkynes with electron-deficient alkenes. However, the direct application of the dirhodium(II) tetraacetate paddlewheel complex in this context is less common. The primary utility of dirhodium(II) tetraacetate in cycloadditions lies in its ability to catalyze [3+2] dipolar cycloadditions through the formation of ylide intermediates from diazo compounds. researchgate.net

Allylic Alkylation and Related Processes

Dirhodium(II) tetraacetate and its chiral derivatives are highly effective catalysts for reactions at the allylic position of alkenes. A prominent example of this is the catalytic asymmetric allylic C-H activation. This reaction, which can be considered a surrogate for the asymmetric Claisen rearrangement, involves the decomposition of a diazo compound, such as a methyl aryldiazoacetate, in the presence of an alkene. researchgate.net The resulting rhodium-carbene intermediate then inserts into an allylic C-H bond.

This methodology allows for the formation of γ,δ-unsaturated esters with high regioselectivity, diastereoselectivity, and enantioselectivity. Chiral dirhodium catalysts, such as tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(S)-prolinato]-dirhodium [Rh₂(S-DOSP)₄], are particularly effective in controlling the stereochemical outcome of these transformations. The reaction between a vinyldiazoacetate and an alkene catalyzed by a chiral dirhodium complex can generate products with two new stereogenic centers. nih.gov

The table below presents selected examples of asymmetric allylic C-H activation catalyzed by chiral dirhodium complexes.

AlkeneDiazo CompoundCatalystProductEnantiomeric Excess (%)Reference
CyclohexeneMethyl phenyldiazoacetateRh₂(S-DOSP)₄Methyl (R)-2-phenyl-2-((S)-cyclohex-2-en-1-yl)acetate94 researchgate.net
1-HexeneMethyl phenyldiazoacetateRh₂(S-DOSP)₄Methyl (R)-2-phenyl-2-((E)-hex-2-en-1-yl)acetate92 researchgate.net
Z-3-HexeneMethyl phenyldiazoacetateRh₂(S-DOSP)₄Methyl (2R,3S)-2-phenyl-2-(pent-1-en-3-yl)acetate96 (anti) researchgate.net

Asymmetric Catalysis

Chiral dirhodium(II) complexes are highly effective catalysts for a wide range of asymmetric transformations, capable of exerting superior levels of chemo-, regio-, and stereoselectivity. nih.gov Their success in asymmetric catalysis stems from the design of chiral ligands that create a well-defined and constrained environment around the active metal center.

The design of chiral dirhodium catalysts is centered on the modification of the four bridging ligands surrounding the Rh-Rh core. The most successful designs often involve C₂- or D₂-symmetric structures, as these present two equivalent faces for catalyst approach, which is crucial for high enantiocontrol. acs.orgnih.gov Ligand arrangements that result in C₁ or C₄ symmetry often lead to lower enantioinduction because they possess non-equivalent or achiral faces. acs.orgnih.govresearchgate.net

Several classes of chiral ligands have been developed, with N-protected amino acids being particularly prominent. nih.gov For instance, dirhodium(II) prolinates, such as dirhodium(II) tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate) or Rh₂(S-DOSP)₄, create a chiral pocket that effectively shields one face of the reactive carbene intermediate, directing the approach of the substrate. google.com The bulky substituents on the prolinate ligands are crucial for establishing the steric environment necessary for high enantioselectivity.

Another significant class of ligands is the carboxamidates. Chiral dirhodium carboxamidates place the asymmetric center closer to the axial coordination site where the carbene is formed, leading to exceptional enantiocontrol in reactions like intramolecular cyclopropanation and C-H insertion. rsc.org The rigidity of the carboxamidate ligand framework contributes to the high degree of selectivity observed. organic-chemistry.org

Dirhodium tetraacetate derivatives are catalysts for numerous diastereoselective and enantioselective reactions. Key transformations include cyclopropanation, carbon-hydrogen (C-H) bond insertion, and hetero-Diels-Alder reactions. organic-chemistry.orgacs.org

In cyclopropanation reactions , chiral dirhodium catalysts, particularly prolinate derivatives like Rh₂(S-DOSP)₄, achieve high levels of enantiocontrol with aryl- or vinyldiazoacetates. acs.org For example, the reaction of styrene with a vinyldiazoacetate can yield the corresponding cyclopropane with up to 98% enantiomeric excess (ee). acs.org Dirhodium carboxamidates are the catalysts of choice for intramolecular cyclopropanation of allylic diazoacetates, routinely yielding bicyclic lactones with enantiomeric excesses exceeding 95%. rsc.org

C-H insertion reactions represent a powerful tool for C-C bond formation. Chiral dirhodium carboxamidates provide exceptional enantiocontrol in intramolecular C-H insertions of diazoacetates to form γ-lactones. rsc.org Similarly, catalysts like Rh₂(S-DOSP)₄ have enabled the first examples of highly enantioselective intermolecular C-H functionalization, such as the reaction between cyclohexane (B81311) and methyl aryldiazoacetates, achieving up to 95% ee. google.com

In hetero-Diels-Alder reactions , dirhodium carboxamidate catalysts function as efficient Lewis acids, providing high levels of diastereoselectivity and enantioselectivity. organic-chemistry.org The steric bias inherent in the catalyst design influences the conformation of the coordinated substrates, leading to excellent stereocontrol. organic-chemistry.org

CatalystReaction TypeSubstratesProductEnantiomeric Excess (ee)Ref.
Rh₂(S-DOSP)₄Intermolecular CyclopropanationStyrene, VinyldiazoacetatePhenyl vinylcyclopropane98% acs.org
Rh₂(S-DOSP)₄Intermolecular C-H InsertionCyclohexane, Methyl aryldiazoacetateFunctionalized cyclohexane95% google.com
Rh₂(S-PTTL)₄Intramolecular C-H InsertionDiazoacetoacetateBicyclic lactone97% google.com
Chiral CarboxamidateIntramolecular CyclopropanationAllylic diazoacetatesBicyclic lactones>95% rsc.org

Catalyst Design and Tunability

The reactivity and selectivity of dirhodium catalysts can be precisely controlled through systematic modifications of their ligand architecture. organic-chemistry.orgacs.orgnih.gov This tunability allows for the optimization of catalyst performance for specific organic transformations. The primary strategies involve altering the bridging ligands that form the paddlewheel structure and, to a growing extent, modifying the axial ligands. acs.org

The four bridging ligands that surround the dirhodium core are the principal determinants of the catalyst's properties. organic-chemistry.org These ligands control the electrophilicity of the catalyst and, in the case of chiral ligands, provide the mechanism for asymmetric induction. acs.org

Bridging Ligands: Carboxylate and carboxamidate ligands are the most common classes. Carboxamidate ligands generally lead to catalysts with lower reactivity for diazo decomposition compared to their carboxylate counterparts, but this is often compensated by higher selectivity. rsc.org The nature of the ligand's donor atoms (e.g., O,O for carboxylates; N,O for carboxamidates) and their substituents directly influences the electronic structure of the dirhodium core. researchgate.net Theoretical analyses have shown that the electron-donating ability of the ligand tunes the charge on the rhodium-bound carbene through back-donation, which in turn affects the catalyst's reactivity and selectivity. researchgate.net

Axial Ligands: While historically considered less important, the modification of axial ligands is now recognized as a valuable strategy for tuning catalyst behavior. acs.org Axial ligands can modulate the activity and selectivity of the dirhodium complex. organic-chemistry.org For example, the coordination of phosphines or N-heterocyclic carbenes to the axial sites can introduce new reactivity patterns not observed with the parent paddlewheel complex. organic-chemistry.org

Both steric and electronic factors are critical in dictating the performance of a dirhodium catalyst. The interplay between these effects allows for fine control over site-selectivity and stereoselectivity. nih.govwikipedia.org

Electronic Effects: The electronic nature of the bridging ligands modulates the Lewis acidity of the rhodium centers. Electron-withdrawing groups on the ligands increase the electrophilicity of the catalyst, which can enhance its reactivity towards diazo compounds. This electronic tuning is a key principle in controlling the chemoselectivity of carbene transfer reactions. acs.orgrsc.org

Steric Effects: The steric bulk of the ligands is paramount for achieving high levels of stereoselectivity. acs.org In chiral catalysts, bulky groups are strategically positioned to create a chiral pocket that restricts the possible trajectories of the approaching substrate and the orientation of the carbene intermediate. nih.gov For example, sterically demanding dirhodium tetrakis(triarylcyclopropanecarboxylate) catalysts can override inherent electronic preferences in C-H insertion reactions. nih.govwikipedia.org While rhodium carbenes electronically favor insertion into secondary C-H bonds, these bulky catalysts sterically hinder this pathway, forcing the reaction to occur at the more accessible primary C-H bonds with high site-selectivity and enantioselectivity. nih.govwikipedia.org The size and shape of the catalyst, often described as "bowl-shaped," can be tailored to differentiate between sterically similar C-H bonds.

Interactions with Biological Molecules and Supramolecular Chemistry

Binding Studies with Nucleic Acids

Research into the interaction of di-rhodium tetraacetate with DNA has revealed a distinct binding profile compared to other metal-based drugs like cisplatin.

Electrospray Ionization Mass Spectrometry (ESI-MS) has been a valuable tool for studying the interaction between this compound and DNA oligonucleotides. rsc.org During ESI-MS experiments, the high-energy conditions can lead to the extensive separation of double-stranded DNA into its single strands. rsc.org In studies involving a B-DNA dodecamer, adducts formed between the DNA and the this compound fragment were clearly observed at the level of the single-strand (SS) species. rsc.org This indicates that the complex can bind to DNA in its denatured, single-stranded form.

Further analysis over time revealed that after 24 hours of incubation, new adducts corresponding to a mono-rhodium tetraacetate fragment were detected on the single strands. rsc.org This suggests that when bound to DNA, the this compound complex may undergo a slow conversion involving the cleavage of the Rh-Rh bond. rsc.orgsciforum.netsciforum.net

X-ray crystallography and mass spectrometry have provided detailed structural insights into the adducts formed between this compound and double-stranded DNA. rsc.org The crystal structure of an adduct with a B-DNA double helical dodecamer revealed that the dimetallic di-rhodium center binds to the N7 atom of an adenine (B156593) base. rsc.orgsciforum.net This interaction occurs via axial coordination to one of the rhodium atoms, while the paddlewheel structure of the complex is maintained. sciforum.netrsc.org

This binding mode is significantly different from that of cisplatin, which is known to bind covalently to adjacent guanine (B1146940) bases in the major groove of DNA. sciforum.netsciforum.net ESI-MS experiments support the crystallographic findings, confirming that at short incubation times, adducts are formed between the DNA and the intact [Rh₂(μ-O₂CCH₃)₄] fragment. sciforum.netsciforum.net The structural data represents the first crystal structure of an adduct formed between a di-rhodium paddlewheel complex and a DNA duplex model system. rsc.org

Table 1: Comparison of DNA Binding Characteristics

FeatureThis compoundCisplatin
Binding SiteAdenine (N7 atom) rsc.orgsciforum.netGuanine (N7 atom) sciforum.netsciforum.net
Coordination ModeAxial coordination rsc.orgCovalent binding, forming intra-strand cross-links sciforum.net
Effect of Incubation TimeInitial binding of dimeric unit, followed by potential slow conversion to a mono-rhodium adduct rsc.orgForms stable adducts sciforum.net

Interactions with Proteins and Amino Acids

This compound exhibits extensive reactivity with proteins, coordinating to various amino acid side chains. This interaction can either preserve the dimetallic core or lead to its partial breakdown, depending on the protein and reaction conditions. researchgate.netnih.gov

Histidine is a primary target for this compound binding in proteins. researchgate.netnih.gov Studies with bovine pancreatic ribonuclease (RNase A) showed that the complex binds extensively to the protein via the coordination of the imidazole (B134444) ring of a histidine side chain to one of its axial sites. nih.gov In this interaction, the di-rhodium center and the acetate (B1210297) ligands remain unmodified. nih.gov Specifically, in crystals of the RNase A adduct, two di-rhodium binding sites were identified in proximity to the His105 and His119 side chains. acs.org

Similarly, interactions with human serum albumin (HSA) occur through the coordination of rhodium atoms to the imidazole rings of histidine residues. researchgate.net This binding can induce conformational changes in the protein, reducing its helicity. researchgate.net

Studies with the free amino acid L-histidine in aqueous solution initially form 1:1 and 1:2 adducts. nih.govresearchgate.net The crystal structure of Rh₂(AcO)₄(L-HHis)₂·2H₂O confirmed the axial coordination of the histidine imidazole groups, with an average Rh-Naxial bond distance of 2.23 Å. nih.govresearchgate.net However, these adducts can be unstable in solution over time. nih.govresearchgate.net

This compound also interacts with a variety of other amino acid residues, as demonstrated by structural studies with hen egg white lysozyme (B549824) (HEWL). researchgate.netmdpi.com These reactions can be complex, sometimes resulting in the partial breakdown of the di-rhodium unit into monometallic fragments. nih.govmdpi.com

Asp, Asn, Lys, and Arg : In HEWL, dimeric Rh-Rh units were found bound to the side chains of Asp18, Asp101, Asn93, and Lys96. researchgate.netnih.gov Monometallic rhodium fragments were observed coordinated to the side chains of Arg14 and Lys33. researchgate.netnih.gov The C-terminal carboxylate group is also a recurring binding site for both dimeric and monomeric rhodium species. researchgate.netnih.gov

Methionine (Met) : The reaction with methionine is a two-step process. Initially, the thioether sulfur atom of methionine coordinates reversibly to the axial positions of the di-rhodium complex. nih.gov Subsequently, a slower, irreversible displacement of two of the bridging acetate groups can occur, particularly when heated. nih.gov This results in a stable complex where two methionine ligands are tridentate, binding through their sulfur, nitrogen, and oxygen atoms to the rhodium ions at equatorial positions. nih.gov

Cysteine (Cys) : The interaction with cysteine residues often involves the displacement of the acetate ligands. nih.gov Studies on the reaction with metallothionein (B12644479) reported the coordination of cysteine residues to the di-rhodium center. nih.gov In the case of human serum albumin, which contains one cysteine residue, X-ray absorption spectroscopy data indicated a contribution from an axial thiol coordination, with a proposed Rh-Saxial distance of 2.62 ± 0.05 Å. nih.govresearchgate.net

Table 2: Observed Binding Sites of this compound on Hen Egg White Lysozyme (HEWL)

Amino Acid Residue(s)Interacting Rhodium SpeciesReference
Asp18, Asp101, Asn93, Lys96Dimeric Rh-Rh unit researchgate.netnih.gov
Arg14, His15Monometallic Rh fragment researchgate.netnih.gov
Lys33Monometallic Rh fragment researchgate.netnih.govmdpi.com
C-terminal carboxylateDimeric Rh-Rh unit researchgate.netnih.gov

The reactivity of di-rhodium complexes with proteins is significantly influenced by the nature of the equatorial ligands bridging the two rhodium atoms. rsc.org The substitution of acetate ligands with more labile groups, such as trifluoroacetate (B77799) (tfa), greatly facilitates ligand exchange reactions. researchgate.netrsc.org

Compounds like [cis-Rh₂(OAc)₂(tfa)₂] and [Rh₂(OAc)(tfa)₃] react with proteins by rapidly losing their labile tfa ligands before the dirhodium core binds to amino acid residues. rsc.org This enhanced lability can lead to different binding outcomes. While this compound ([Rh₂(OAc)₄]) typically binds to histidine side chains at the axial position, the hydrolysis of tfa-containing analogues allows the dirhodium center to bind to histidine at both axial and equatorial sites. rsc.org

The protein environment itself can also modulate subsequent ligand exchange events. For instance, the pre-formed adduct of this compound and RNase A was shown to react with imidazole. acs.org In this protein-bound state, the incoming imidazole molecule displaced a ligand and coordinated to the dirhodium center at an equatorial site, an unexpected outcome, as axial binding is typically favored. acs.org This highlights that the protein scaffold can influence the coordination chemistry of the bound metal complex. Heating can also accelerate ligand exchange, as seen in reactions with free histidine and methionine, where acetate displacement is faster at elevated temperatures. nih.govnih.gov

Metallomacrocycles and Supramolecular Assemblies

The predictable coordination geometry and labile axial positions of this compound make it an excellent component for the construction of metallomacrocycles and other complex supramolecular assemblies. Its ability to connect with various organic linkers has led to the development of a wide array of intricate, self-assembled structures with diverse functionalities.

Use as Corner Units in Molecular Boxes

This compound units can serve as corner pieces in the self-assembly of discrete, three-dimensional structures such as molecular boxes. By employing ligands that can coordinate to the axial positions of the di-rhodium paddlewheel, it is possible to direct the assembly of these units into well-defined polyhedral structures. An isonicotinate-type ligand, for example, can function as both an equatorial and an axial ligand to different di-rhodium units, leading to the selective formation of supramolecular squares. This approach combines carboxylate-exchange reactions with metal-ligand coordination to create these organized assemblies.

Polymeric Chain Formation

This compound is a versatile building block for the synthesis of one-dimensional coordination polymers. These polymeric chains are typically formed by linking the axial positions of the di-rhodium units with bidentate bridging ligands. A notable example is the reaction of this compound with cyanidometallate complexes, such as those containing gold or silver. nih.gov

In these structures, the cyanidometallate acts as a linker, coordinating to the axial sites of two different di-rhodium paddlewheel units, thus propagating the chain. The resulting polymeric chains can exhibit various conformations, such as wavy structures, depending on the nature of the carboxylate ligands and the counterions present. nih.gov The formation of these heterometallic one-dimensional polymers highlights a common strategy for extending the structural diversity and potential applications of di-rhodium-based materials. nih.gov

Below is a table summarizing examples of polymeric chains formed from this compound and cyanometallate complexes.

Repeating Unit FormulaBridging LigandCationResulting Structure
{Rh₂ (μ–O₂ CMe)₄ [Au(CN)₂]}[Au(CN)₂]⁻K⁺Polymeric Chain
{Rh₂ (μ–O₂ CEt)₄ [Au(CN)₂]}[Au(CN)₂]⁻K⁺Polymeric Chain
[Rh₂ (μ–O₂ CMe)₄ Ag(CN)₂][Ag(CN)₂]⁻PPh₄⁺Polymeric Chain
[Rh₂ (μ–O₂ CPh)₄ Ag(CN)₂][Ag(CN)₂]⁻PPh₄⁺Polymeric Chain

Molecular Wires

The ability of di-rhodium units to be linked in a linear fashion has led to their investigation as components of molecular wires. These are molecular-scale structures capable of conducting electrical current. In this context, bis-di-rhodium complexes can be synthesized where two di-rhodium paddlewheel units are connected by a bridging axial ligand. These assemblies are considered prototypical molecular wires, where the di-rhodium centers act as conductive elements and the bridging ligand facilitates electronic communication between them. The study of the electrochemical and spectroscopic properties of these molecules is crucial for understanding their potential in molecular electronics.

Coordination-Induced Self-Assembly

Coordination-induced self-assembly is a powerful strategy for constructing complex supramolecular structures from this compound. This process relies on the spontaneous and reversible formation of coordination bonds between the di-rhodium units and specifically designed organic ligands.

A clear illustration of this principle is the self-assembly of a heteroleptic paddlewheel-type di-rhodium complex, [Rh₂(O₂CCH₃)₃(PABC)] (where PABC is para-aminobenzenecarboxylate), which possesses an amino group capable of coordination. nih.govnih.gov In a solvent like N,N-dimethylformamide (DMF), this complex exists as a discrete species. However, upon slow evaporation of the solvent, the amino group of one complex coordinates to an axial site of a neighboring di-rhodium unit, leading to the formation of a one-dimensional polymeric chain. nih.govnih.gov This process is reversible; dissolving the polymeric solid in DMF regenerates the discrete molecular units, often accompanied by a distinct color change. nih.govnih.gov This reversible self-assembly and disassembly demonstrate the dynamic nature of coordination bonds in constructing these supramolecular architectures. nih.gov

The following table outlines the reversible self-assembly process of the [Rh₂(O₂CCH₃)₃(PABC)] complex.

StateSpeciesCoordination Environment
Dissolved in DMFDiscrete Monomer: [Rh₂(O₂CCH₃)₃(PABC)(DMF)₂]Axial sites occupied by DMF molecules
Crystalline SolidPolymeric Chain: [Rh₂(O₂CCH₃)₃(PABC)(DMF)]nOne axial site occupied by DMF, the other by the amino group of a neighboring unit

Advanced Applications and Emerging Research Areas

Artificial Photosynthesis and Hydrogen Evolution Catalysis

The paddlewheel-type complex, di-rhodium tetraacetate ([Rh₂(O₂CCH₃)₄(H₂O)₂]), has demonstrated an intrinsic capability to act as a hydrogen evolution catalyst (HEC) within artificial photosynthesis (AP) systems. canberra.edu.au In a typical AP setup for photochemical hydrogen evolution from aqueous solutions, this compound is combined with a photosensitizer and a sacrificial electron donor.

One such system utilizes a cyclometalated iridium complex, Ir(ppy)₂(bpy), as the photosensitizer and triethylamine (B128534) (TEA) as the sacrificial donor. canberra.edu.au Research has shown that this system is highly effective for producing hydrogen under visible light irradiation. The catalytic performance of this compound in this AP system has been quantified, achieving a total hydrogen evolution of 385.7 μmol and a turnover number (TON) of 3,857 per rhodium ion. canberra.edu.au These figures are notably higher than those achieved with other mononuclear rhodium complexes, such as Rh(dtBubpy)₃₃, and even rhodium trichloride (B1173362) (RhCl₃). canberra.edu.au

The catalytic efficiency can be further enhanced by modifying the photosensitizer. When Ir(ppy)₂(dtBubpy) was used as the photosensitizer, the system's performance accelerated, reaching a remarkable TON of 9,886 (H₂ per Rh ion) after 12 hours of irradiation. canberra.edu.au

Table 1: Performance of this compound in Artificial Photosynthesis Systems

Photosensitizer Sacrificial Donor Total H₂ Evolved (μmol) Turnover Number (TON) per Rh ion Reference
Ir(ppy)₂(bpy) Triethylamine (TEA) 385.7 3,857 canberra.edu.au
Ir(ppy)₂(dtBubpy) Triethylamine (TEA) Not specified 9,886 canberra.edu.au

Heterogeneous Catalysis and Immobilization

A significant area of research focuses on the heterogenization of this compound to create robust, recyclable catalysts. Immobilization on solid supports overcomes the challenges associated with the separation and reuse of homogeneous catalysts.

An innovative approach to heterogeneous catalysis involves the fixation of di-rhodium complexes within the porous channels of protein crystals. emory.edunih.govnih.gov This method leverages the protein scaffold to create a unique microenvironment for the catalyst, potentially leading to a new generation of biohybrid heterogeneous catalysts. emory.edu

In one study, crystals of bovine pancreatic ribonuclease (RNase A) with a pore size of 4 nm were stabilized by cross-linking with glutaraldehyde. emory.eduresearchgate.net These cross-linked protein crystals (CLPCs) were then functionalized by soaking them in a solution of this compound. emory.eduresearchgate.net X-ray crystallography confirmed that the paddlewheel structure of the di-rhodium complex remains intact upon binding to the protein. emory.edunih.gov The study identified two primary binding sites for the metal complex near the histidine residues His105 and His119. emory.edu

These [Rh₂(OAc)₄]/RNase A CLPCs have been successfully employed as heterogeneous catalysts for reactions in aqueous solutions, including olefin cyclopropanation and the self-coupling of diazo compounds. emory.edunih.gov The porous nature of the protein crystals is advantageous, as it increases the probability of substrate collisions at the catalytic rhodium sites. emory.edunih.govnih.gov Furthermore, these biohybrid catalysts exhibit high tolerance to organic compounds in aqueous solvents, as well as thermal and pH variations. emory.edu

More conventional methods of heterogenization involve anchoring this compound and its derivatives onto various solid supports, such as polymers and inorganic oxides.

A common strategy involves the use of highly cross-linked polystyrene resins functionalized with pyridine (B92270) groups. emory.edu The immobilization occurs through a combination of ligand coordination between the pyridine nitrogen and the axial site of the rhodium atom, as well as encapsulation within the polymer matrix. emory.edu These polymer-supported catalysts have proven effective for asymmetric cyclopropanation reactions and can be recycled multiple times with minimal loss in enantioselectivity. emory.edu Another approach involves the covalent linking of di-rhodium acetate (B1210297) units to amine- and carboxyl-bifunctionalized mesoporous silica (B1680970) (SBA-15), creating a stable and efficient heterogeneous catalyst for cyclopropanation.

Silica is another widely used support material. A silica-supported di-rhodium(II) tetraprolinate catalyst, synthesized from L-proline, has been used for a range of enantioselective carbenoid reactions. nih.gov This catalyst demonstrated yields and enantioselectivity levels comparable to its homogeneous counterpart and was successfully recycled over five reaction cycles. nih.gov The immobilization of rhodium catalysts on silica surfaces can lead to more active species compared to their homogeneous forms, while maintaining reaction selectivity.

Redox Processes and Electrochemical Characterization

The electrochemical properties of this compound are fundamental to its catalytic activity, particularly in redox-mediated reactions. Understanding and modulating these properties is a key area of ongoing research.

The redox potentials of di-rhodium complexes can be systematically modulated by altering the ligands surrounding the dimetallic core. The electrophilicity of the catalyst, a critical factor in reactions like C-H functionalization, is directly influenced by the nature of the four bridging carboxylate ligands. nih.gov For instance, using electron-withdrawing groups on the carboxylate ligands increases the electrophilic character of the rhodium center. nih.gov

The axial ligands, which coordinate to the Rh(II) centers, also play a significant role. The length of the rhodium-rhodium bond is sensitive to the nature of the axial ligand, which in turn affects the electronic structure and redox behavior of the complex. rsc.org Studies on bis-dirhodium complexes, where two dirhodium units are linked by axial ligands, have shown that the choice of linker can determine whether the two metal cores interact electronically during redox events. cmu.edu For example, some linked complexes exhibit two separate one-electron transfer reductions, indicating electronic communication between the dirhodium units. cmu.edu

Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of this compound and its derivatives. CV studies provide crucial data on oxidation and reduction potentials, the reversibility of redox processes, and the number of electrons transferred.

Electrochemical investigations of various bis-dirhodium complexes have characterized their redox processes in detail. cmu.edu For instance, a complex linked by 1,4-diisocyanobenzene (B1227560) undergoes two reversible one-electron oxidations and shows no electronic interaction between the dirhodium units. cmu.edu In contrast, a related complex exhibits interaction between the two cores upon reduction. cmu.edu This technique was also instrumental in identifying key hydride intermediates during the catalytic cycle for hydrogen evolution, confirming their role in the reaction mechanism. canberra.edu.au

Table 2: Redox Potentials of Selected Bis-Dirhodium Complexes

Compound Process E₁/₂ (V vs SCE) Solvent/Electrolyte Reference
Compound 1¹ Oxidation +0.66 THF / 0.2 M TBAP cmu.edu
Reduction -0.44 THF / 0.2 M TBAP cmu.edu
Compound 2² Oxidation +0.60 THF / 0.2 M TBAP cmu.edu
Reduction 1 -0.52 THF / 0.2 M TBAP cmu.edu
Reduction 2 -0.65 THF / 0.2 M TBAP cmu.edu
Compound 4³ Oxidation 1 +0.22 CH₂Cl₂ / 0.1 M TBAP cmu.edu
Oxidation 2 +1.20 CH₂Cl₂ / 0.1 M TBAP cmu.edu

¹A bis-dirhodium complex with formamidinate bridges. ²A related bis-dirhodium complex showing electronic interaction upon reduction. ³A bis-dirhodium complex linked by 1,4-diisocyanobenzene.

These electrochemical studies are vital for designing new di-rhodium catalysts with tailored redox properties for specific applications in catalysis and materials science.

Potential in Biomaterials and Bioinorganic Chemistry

The unique reactivity and structural properties of this compound have positioned it as a significant compound in the fields of bioinorganic chemistry and biomaterials. Its interactions with biological macromolecules like proteins and nucleic acids have opened avenues for the development of novel biohybrid materials and artificial metalloenzymes.

The foundation of its application in bioinorganic chemistry lies in its ability to interact with amino acid residues. Studies have shown that this compound can bind to proteins through various mechanisms. The outcomes of these interactions are highly dependent on the specific protein and the experimental conditions. For instance, while the compound remains intact when binding to the axial coordination sites of two histidine residues in bovine pancreatic ribonuclease (RNase A), it partially breaks down upon reaction with hen egg white lysozyme (B549824) (HEWL). nih.govresearchgate.netnih.gov In its reaction with HEWL, both dimeric Rh-Rh units and monometallic rhodium fragments have been observed to bind to several amino acid side chains, including aspartic acid, lysine, arginine, and histidine. nih.govresearchgate.net This reactivity allows the compound to act as a protein cross-linking agent, which could induce the formation of protein dimers in a cellular environment. nih.gov

These interactions are pivotal for the rational design of advanced biomaterials, particularly artificial metalloenzymes. By conjugating this compound with protein scaffolds, researchers can create biohybrid materials with tailored catalytic activities. nih.gov A prominent application is the use of these biohybrids in catalysis for reactions such as olefin cyclopropanation, carbene insertion into C-H bonds, and hydrosilylation. nih.govnih.govacs.org

One of the most innovative applications in this area is the development of heterogeneous catalysts. By fixing the this compound complex within porous protein crystals, such as those of RNase A, stable biohybrid materials can be prepared. nih.govacs.org These materials, particularly after being cross-linked with agents like glutaraldehyde, can function as reusable, heterogeneous catalysts for chemical reactions in aqueous solutions. nih.govacs.orgnih.gov This approach combines the catalytic prowess of the rhodium center with the defined structure and chiral environment of the protein crystal. nih.gov

The research findings below highlight the specifics of this compound's interactions with model proteins and the resulting applications.

Table 1: Interaction of this compound with Model Proteins

Protein Interaction Details Outcome of Interaction Reference
Bovine Pancreatic Ribonuclease (RNase A) The dirhodium compound binds to the side chains of two histidine residues (His105 and His119) at the axial coordination sites. nih.govrsc.org The paddlewheel structure of the dirhodium core remains intact and unmodified upon binding. nih.govrsc.org researchgate.netnih.govrsc.org
Hen Egg White Lysozyme (HEWL) The dirhodium compound partially breaks down. Dimeric Rh-Rh units and monometallic Rh fragments bind to various residues (e.g., Arg14, His15, Asp18, Lys33, Asp101). nih.gov The complex acts as a protein cross-linking agent. The reactivity is not dependent on the reaction temperature. nih.govmdpi.com nih.govresearchgate.netmdpi.com

| Human Serum Albumin (HSA) | Binding can occur via oxidation of the Rh(II)-Rh(II) unit and decomposition, with monometallic Rh(III) centers binding to the protein. Other reports suggest binding to histidine residues. nih.gov | The nature of the adduct can vary, involving either decomposition of the dirhodium core or coordination with specific residues. nih.gov | nih.gov |

Table 2: Catalytic Applications of this compound-Based Biohybrid Materials

Biohybrid System Catalytic Reaction Key Findings Reference
Cross-linked [Rh₂(OAc)₄]/RNase A crystals Olefin cyclopropanation The crystals act as effective heterogeneous catalysts in aqueous solutions. nih.govacs.orgnih.gov nih.govacs.orgnih.gov
Cross-linked [Rh₂(OAc)₄]/RNase A crystals Self-coupling of diazo compounds The porous protein crystal channels enhance substrate collisions at the catalytic rhodium sites. nih.govnih.gov nih.govnih.gov
General Protein/Peptide Conjugates Carbene insertion into C-H bonds The protein scaffold provides a chiral environment, enabling stereoselective reactions. nih.govnih.govacs.org nih.govnih.govacs.org

| General Protein/Peptide Conjugates | Hydrosilylation of alkynes | The bioconjugation yields artificial metalloenzymes with useful catalytic properties. nih.govnih.govacs.org | nih.govnih.govacs.org |

The nature of the equatorial ligands on the dirhodium core also plays a significant role in its reactivity with biomolecules. Replacing acetate ligands with more labile groups like trifluoroacetate (B77799) can facilitate the reaction with proteins and DNA, potentially leading to different biological activities and catalytic properties. rsc.org This tunability allows for the fine-tuning of the dirhodium complex to target specific cellular components or to optimize catalytic efficiency. rsc.org

Table of Mentioned Compounds

Compound Name
This compound
Glutaraldehyde
Trifluoroacetate
Rhodium(III) chloride
Copper(II) acetate
Chromium(II) acetate

Future Directions and Challenges in Dirhodium Tetraacetate Research

Designing Catalysts with Enhanced Site-Selectivity and Stereoselectivity

A major frontier in catalysis is the development of methods that can selectively functionalize one specific C-H bond in a molecule that contains many similar bonds. nih.gov The design of dirhodium tetraacetate-based catalysts is central to achieving this goal. The strategy often involves moving from substrate-controlled reactions, where the molecule's inherent reactivity dictates the outcome, to catalyst-controlled reactions, where the catalyst's structure is the dominant factor. nih.gov

Researchers are designing catalysts with varied steric demands to control which C-H bond is functionalized. nih.gov By creating sterically crowded catalysts, reactions can be directed to the most accessible C-H bonds. For example, bulky chiral dirhodium catalysts have proven effective in controlling both site-selectivity and stereoselectivity in C-H functionalization. nih.gov One critical design element is the exploitation of the catalyst's symmetry. By assembling four identical chiral ligands around the dirhodium core, catalysts with higher symmetry (such as D2, C4, or C2) can be generated, leading to highly ordered and selective reaction environments. nih.gov

An example of this approach is the development of C4-symmetric "bowl-shaped" catalysts. nih.gov These catalysts can achieve exceptional site-selectivity, diastereoselectivity, and enantioselectivity in C-H functionalization reactions. The selectivity is thought to be controlled by how the substrate fits into the catalyst's bowl-shaped cavity to react with the rhodium-bound carbene. nih.gov For instance, the catalyst Rh₂(S-TPPTTL)₄ directs the C-H functionalization of tert-butylcyclohexane (B1196954) to the C3 position with outstanding selectivity. nih.gov

Computational studies are also playing a crucial role in understanding and predicting selectivity. These studies have revealed that both enantioselectivity and site-selectivity are influenced by the conformations of the diazo compound and the dirhodium carbene intermediates. acs.org The energy barriers for nitrogen extrusion from the diazo compound and the subsequent carbene insertion into a C-H bond are key factors that determine the reaction's outcome. acs.org

The table below summarizes key catalysts and their performance in selective C-H functionalization reactions.

CatalystSubstrateSite of FunctionalizationSelectivity
Rh₂(p-PhTPCP)₄p-ethyltoluenePrimary benzylic C-HHigh preference for primary over secondary C-H
Rh₂(DOSP)₄p-ethyltolueneSecondary benzylic C-HHigh preference for secondary over primary C-H
A 3,5-diaryl-TPCP catalystPentaneC-2 methylene (B1212753) C-HHigh regioselectivity, diastereoselectivity, and enantioselectivity
Rh₂(S-TPPTTL)₄tert-butylcyclohexaneC-3 equatorial C-HExceptional site-selectivity and stereoselectivity

This table presents illustrative data compiled from research findings. nih.govemory.edu

Exploring New Modes of Reactivity and Selectivity

Beyond C-H functionalization, researchers are exploring the use of dirhodium tetraacetate and its derivatives to catalyze a wider range of chemical transformations. Dirhodium(II) complexes are effective catalysts for reactions involving the decomposition of diazo compounds, leading to intermediates that can undergo various transformations like cyclopropanation and X-H (X = O, N, S, Si) insertion. nsf.govresearchgate.net

A significant area of development is the use of alternative carbene precursors. For example, N-sulfonyl-1,2,3-triazoles can undergo a ring-opening reaction in the presence of a dirhodium catalyst to generate an α-imino diazo compound, which can then participate in subsequent reactions. emory.edu This opens up new avenues for synthesizing nitrogen-containing molecules.

Dirhodium tetraacetate has also been shown to catalyze:

Nitrene transfer reactions nih.gov

Aromatic cycloadditions researchgate.netnih.gov

Hydrosilylation of alkynes nih.gov

Oxidation of alcohols nih.gov

The development of catalysts that can perform highly selective cyclopropanation reactions on challenging substrates, such as nitrogen-containing heterocycles, is another active area of research. For instance, the chiral catalyst Rh₂(R-p-PhTPCP)₄ has been used for the clean monocyclopropanation of N-protected pyrroles, which are common motifs in pharmaceuticals. emory.edu The ability to control reactivity and achieve high selectivity in these transformations is crucial for their application in complex molecule synthesis.

Development of Novel Chiral Variants

The synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications, is a major driver of catalyst development. researchgate.net Dirhodium tetraacetate itself is achiral, but it serves as a scaffold for creating chiral catalysts by exchanging the acetate (B1210297) ligands with chiral carboxylate or carboxamidate ligands. nih.gov

Several classes of highly effective chiral dirhodium catalysts have been developed. These include catalysts based on phthalimido-substituted amino acids, such as those developed by Hashimoto, and dicarboxamidate catalysts developed by Doyle. nih.gov A key strategy in designing these catalysts is to create a well-defined chiral environment around the active rhodium center.

Examples of influential chiral dirhodium catalysts include:

Rh₂(DOSP)₄ : An early successful chiral catalyst. nih.gov

Rh₂(S-PTTL)₄ : A highly effective chiral tetracarboxylate catalyst. nih.govresearchgate.net

Rh₂(S-TPPTTL)₄ : A catalyst capable of highly selective transformations with aryldiazoacetates. emory.edu

Rh₂(p-BrTPCP)₄ and Rh₂(p-PhTPCP)₄ : Sterically demanding catalysts that can control site selectivity based on steric hindrance. nih.gov

Dirhodium tetrakis(binaphthylphosphate) catalysts : A newer class of D₄-symmetric catalysts that are excellent for site-selective and enantioselective C-H functionalization at unactivated tertiary C-H bonds. acs.org

The synthesis of these complex catalysts often involves a ligand exchange reaction starting from dirhodium tetraacetate. nih.gov For some of the more elaborate structures, a multi-step synthesis is required to prepare the chiral ligand before it is attached to the dirhodium core. nih.gov The self-assembly of these ligands around the dirhodium center can even induce additional elements of chirality, such as a helical twist, which can contribute to high levels of asymmetric induction. nih.gov

Integration of Electronic and Coordinating Influences in Catalyst Design

Achieving the next level of control in dirhodium catalysis will require a more sophisticated understanding and manipulation of the electronic properties of the catalyst. nih.gov The reactivity of the dirhodium center is influenced by both the bridging ligands that form the paddlewheel structure and the axial ligands that coordinate above and below the Rh-Rh bond. nsf.gov

The bridging ligands play a significant role in controlling the electrophilicity of the catalyst. researchgate.net By introducing electron-withdrawing or electron-donating groups into the ligands, the reactivity of the rhodium carbene intermediate can be fine-tuned. For example, more electrophilic rhodium carbenes are more reactive but often less selective. nih.gov

Axial coordination provides another handle for modulating catalyst properties. The axial sites are where the substrate typically binds and where the reaction occurs. nsf.gov While often occupied by weakly coordinating solvent molecules, these sites can be influenced by strategically placed functional groups within the bridging ligands. Researchers have designed ligands with tethered Lewis basic groups, such as thioethers, that can coordinate to an axial site. nsf.gov This intramolecular coordination can modulate the electron density of the dirhodium core and enhance catalytic activity and selectivity. nsf.gov

The interplay between axial and bridging ligands is also being explored in new catalytic systems. For example, a dirhodium(II)/phosphine (B1218219) catalyst has been developed where an axial phosphine ligand tunes reactivity and a chiral bridging ligand creates the asymmetric environment. acs.org This dual approach allowed for a highly enantioselective carbonyl addition reaction. acs.org

Q & A

Q. What are the key considerations for synthesizing di-rhodium tetraacetate in catalytic applications?

this compound is synthesized via ligand exchange reactions, typically starting from rhodium(II) carboxylates. Critical parameters include maintaining anhydrous conditions to prevent hydrolysis and controlling stoichiometry during acetate ligand coordination. Kinetic studies using intermolecular competitions and Hammett correlation analysis are essential to optimize catalytic efficiency, as demonstrated in Rh(II)-catalyzed diazoacetone insertion reactions .

Q. How can researchers characterize the structural integrity of this compound in solution?

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H-DQF COSY and NOESY, is used to analyze symmetry and ligand coordination dynamics. For example, studies on calixarene tetraacetate derivatives reveal rapid conformational interconversions in solution, detectable via signal splitting and cross-peak patterns in 2D NMR spectra . X-ray crystallography is recommended for solid-state structural validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Despite limited toxicological data, this compound should be treated as a potential organotoxin. Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent dermal exposure. Incompatibility with strong acids/alkalis necessitates segregated storage. Waste disposal must follow institutional guidelines for heavy-metal contaminants .

Q. What methodologies are employed to study the catalytic enantioselectivity of this compound?

Chiral auxiliaries and kinetic resolution techniques are paired with catalytic C-H insertion reactions. For instance, enantiomeric excess (ee) is quantified using chiral HPLC or polarimetry after derivatization. Mechanistic insights are derived from Hammett plots and isotopic labeling experiments to track carbenoid intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during rhodium-catalyzed reactions?

Contradictions often arise from competing reaction pathways (e.g., singlet vs. triplet carbenoid states). Advanced approaches include:

  • Computational modeling (DFT studies) to map energy barriers.
  • Isotopic labeling (e.g., 13C^{13}C-labeled diazo compounds) to trace intermediate steps.
  • Solvent polarity screens to isolate solvent effects on reaction kinetics .

Q. What experimental strategies mitigate thermodynamic instability of this compound in non-polar solvents?

Thermodynamic stability in solvents like acetonitrile is enhanced by ligand pre-coordination with electron-donating groups. Calorimetric studies (e.g., ΔH° and ΔS° measurements) guide solvent selection. For example, ethyl p-tert-butyl calix[4]arene tetraacetate exhibits higher stability in acetonitrile (ΔH° = 32.67 kJ/mol) than methanol due to favorable entropy contributions .

Q. How do structural modifications of this compound influence its catalytic activity in C-H functionalization?

Axial ligand substitution (e.g., replacing acetate with trifluoroacetate) alters electrophilicity and steric bulk, impacting carbenoid reactivity. Systematic comparisons using linear free-energy relationships (LFERs) and X-ray absorption spectroscopy (XAS) reveal correlations between ligand electronegativity and catalytic turnover rates .

Q. What analytical techniques are suitable for detecting hazardous decomposition products during this compound reactions?

Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts (e.g., acetic anhydride). Inductively coupled plasma mass spectrometry (ICP-MS) monitors rhodium leaching. In fire scenarios, FT-IR spectroscopy detects toxic fumes like CO and RhOx_x particulates .

Methodological Resources

  • Kinetic Analysis : Hammett plots for mechanistic elucidation .
  • Structural Validation : 1H^1H-NOESY for conformational dynamics .
  • Thermodynamic Profiling : Calorimetry for solvent optimization .
  • Safety Protocols : OSHA-compliant handling guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.